6-O-methylcatalpol
Description
Properties
Molecular Formula |
C16H24O10 |
|---|---|
Molecular Weight |
376.36 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-5-methoxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H24O10/c1-22-12-6-2-3-23-14(8(6)16(5-18)13(12)26-16)25-15-11(21)10(20)9(19)7(4-17)24-15/h2-3,6-15,17-21H,4-5H2,1H3/t6-,7-,8-,9-,10+,11-,12+,13+,14+,15+,16-/m1/s1 |
InChI Key |
CQHVYUDLQLYNAI-GSKJLTDHSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]2C=CO[C@H]([C@@H]2[C@@]3([C@H]1O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
COC1C2C=COC(C2C3(C1O3)CO)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
6-O-methylcatalpol: A Technical Guide to Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the iridoid glycoside 6-O-methylcatalpol, focusing on its natural distribution and the intricate biochemical pathways responsible for its synthesis in plants. It is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a naturally occurring iridoid glycoside, a class of secondary metabolites known for their diverse biological activities. Its presence has been confirmed in a variety of plant species, often alongside its precursor, catalpol. The primary plant families where these compounds are found include Plantaginaceae, Scrophulariaceae, and Buddlejaceae.
Key plant genera identified as natural sources include:
-
Buddleia (Butterfly Bush): Species within this genus are significant sources, where this compound can be a predominant iridoid, sometimes in higher concentrations than its precursor, catalpol.[1][2]
-
Scrophularia (Figworts): this compound has been successfully isolated from the roots of Scrophularia ningpoensis, a plant used in traditional medicine.[3][4]
-
Plantago (Plantain): Various Plantago species are known to contain both catalpol and aucubin.[1][2][5] While catalpol is a major constituent, the presence of its methylated derivative is also reported.
-
Verbascum (Mullein): This genus is a well-known source of iridoid glycosides, including catalpol.[6]
-
Rehmannia: The roots of Rehmannia glutinosa are a major source of catalpol, which serves as the direct precursor for this compound.[7][8][9]
The concentration of these glycosides can vary significantly based on the plant species, the specific organ (leaves, roots), developmental stage, and environmental conditions.[5][10]
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with the general iridoid pathway and concludes with a specific methylation event. The overall synthesis can be divided into two major stages: the formation of the catalpol backbone and the subsequent methylation.
Stage 1: Biosynthesis of the Catalpol Core
The formation of catalpol is a complex process originating from the methylerythritol 4-phosphate (MEP) or mevalonic acid (MVA) pathways, which provide the universal five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[7][9][10]
The key steps are as follows:
-
Geranyl Diphosphate (GPP) Synthesis: IPP and DMAPP are condensed to form the C10 monoterpene precursor, geranyl diphosphate (GPP).[7]
-
Geraniol Formation: GPP is converted to geraniol by the enzyme Geraniol Synthase (GES), considered the first committed step in this branch of iridoid biosynthesis.[7][8]
-
Hydroxylation and Oxidation: Geraniol undergoes hydroxylation by Geraniol 10-hydroxylase (G10H) and subsequent oxidation to yield 10-oxogeranial.[10]
-
Iridoid Skeleton Formation: The crucial cyclization of 10-oxogeranial to form the characteristic iridoid cyclopentanopyran skeleton is catalyzed by Iridoid Synthase (ISY), leading to the intermediate 8-epi-iridodial.[10]
-
Downstream Modifications: A series of subsequent enzymatic reactions, including glycosylation, oxidations, hydroxylations, and epoxidation, convert 8-epi-iridodial through intermediates like epideoxyloganic acid and aucubin, ultimately yielding catalpol.[7][10] The epoxidation of aucubin is the final step in forming catalpol.[7][10]
Stage 2: 6-O-methylation of Catalpol
The final step in the biosynthesis is the specific methylation of the hydroxyl group at the C-6 position of the catalpol molecule.
-
Enzyme: This reaction is catalyzed by a Catalpol 6-O-methyltransferase (6-OMT) . This enzyme belongs to the S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase superfamily, which is common in the secondary metabolism of plants.[11]
-
Mechanism: The 6-OMT enzyme facilitates the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the C-6 hydroxyl group of catalpol. SAM is converted to S-adenosyl-L-homocysteine (SAH) in the process.
The complete proposed biosynthetic pathway is illustrated in the diagram below.
Caption: Proposed biosynthetic pathway of this compound from primary metabolites.
Quantitative Data
Quantitative analysis reveals varying concentrations of catalpol and this compound across different plant sources. Additionally, the bioactivity of this compound has been quantified.
Table 1: Natural Abundance of Catalpol and this compound
| Compound | Plant Source | Plant Part | Concentration (% of fresh weight) | Reference |
| Catalpol & this compound | Plantago & Buddleia spp. | Leaves | ~0.1% (for each glycoside) | [1][2] |
| Catalpol | Rehmannia glutinosa | Roots (1.5 - <2.5 cm diameter) | 2.2% | [10] |
| Catalpol | Rehmannia glutinosa | Roots (2.5 - ≤3.5 cm diameter) | 2.3% | [10] |
Table 2: Bioactivity of this compound
| Activity | Target Organism | Metric | Value | Reference |
| Anti-protozoal | Trypanosoma b. rhodesiense | IC₅₀ | 32.5 µg/mL | [3] |
| Anti-protozoal | Leishmania donovani | IC₅₀ | 8.3 µg/mL | [3] |
Experimental Protocols
This section details generalized protocols for the isolation and characterization of this compound and for the identification and functional analysis of the enzymes involved in its biosynthesis.
Protocol for Isolation and Characterization
This protocol is based on standard phytochemistry methodologies for the isolation of iridoid glycosides from plant material.
Caption: General experimental workflow for the isolation of this compound.
Methodology Details:
-
Plant Material Preparation:
-
Collect fresh plant material (e.g., roots of S. ningpoensis).
-
Wash, air-dry in the shade, and grind into a fine powder.
-
-
Extraction:
-
Defatting: Subject the powdered material to Soxhlet extraction with n-hexane for several hours to remove lipids and non-polar compounds.
-
Glycoside Extraction: Air-dry the defatted material and subsequently extract it with methanol or ethanol using the Soxhlet apparatus.
-
-
Concentration:
-
Combine the alcoholic extracts and concentrate them under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.
-
-
Purification:
-
Column Chromatography: Apply the crude extract to a silica gel column. Elute with a solvent gradient (e.g., chloroform-methanol or ethyl acetate-methanol-water) to fractionate the extract.
-
Thin-Layer Chromatography (TLC): Monitor fractions using TLC plates, visualizing spots with a vanillin-sulfuric acid spray reagent followed by heating. Pool fractions containing the target compound.
-
Preparative HPTLC: For final purification, subject the enriched fractions to preparative High-Performance Thin-Layer Chromatography (HPTLC) to isolate the pure compound.
-
-
Structural Elucidation:
-
Confirm the identity and structure of the isolated compound using spectroscopic methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the chemical structure.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.
-
-
Protocol for Biosynthetic Gene Discovery and Validation
This protocol outlines a modern bioinformatics and molecular biology approach to identify and functionally characterize the final enzyme in the pathway, Catalpol 6-O-methyltransferase.[7][12]
Caption: Workflow for identifying and validating a biosynthetic gene.
Methodology Details:
-
Transcriptome Analysis:
-
Extract total RNA from a plant tissue known to produce this compound.
-
Perform high-throughput RNA sequencing (RNA-seq).
-
Assemble the transcriptome and annotate the resulting unigenes against protein databases.
-
Specifically search for sequences annotated as S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[7][8]
-
-
Gene Cloning and Expression:
-
Select candidate methyltransferase genes for functional characterization.
-
Amplify the full-length coding sequence from cDNA using PCR.
-
Clone the gene into a suitable protein expression vector.
-
Transform the construct into an expression host like E. coli BL21(DE3).
-
Grow the culture and induce protein expression.
-
-
Protein Purification and Enzyme Assay:
-
Harvest the cells, lyse them, and purify the recombinant protein using affinity chromatography.
-
Set up an in vitro reaction mixture containing: a suitable buffer, the purified enzyme, the substrate (catalpol), and the co-substrate (S-adenosyl-L-methionine).
-
Incubate the reaction at an optimal temperature (e.g., 30°C).
-
Stop the reaction and analyze the products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of this compound, confirming enzyme function.[7]
-
References
- 1. CATALPOL AND METHYLCATALPOL: NATURALLY OCCURRING GLYCOSIDES IN PLANTAGO AND BUDDLEIA SPECIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalpol and methylcatalpol: naturally occurring glycosides in Plantago and Buddleia species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. Verbascum thapsus - Wikipedia [en.wikipedia.org]
- 7. Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multifaceted therapeutic potentials of catalpol, an iridoid glycoside: an updated comprehensive review | springermedizin.de [springermedizin.de]
- 10. Catalpol: An Iridoid Glycoside With Potential in Combating Cancer Development and Progression—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Divergent Methyltransferases Catalyze a Conserved Reaction in Tocopherol and Plastoquinone Synthesis in Cyanobacteria and Photosynthetic Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Six enzymes from mayapple that complete the biosynthetic pathway to the etoposide aglycone - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Presence of 6-O-methylcatalpol in Ginseng: A Technical Guide to Its Isolation and Putative Biological Significance
For Immediate Release
This technical guide delves into the discovery and isolation of the iridoid glucoside, 6-O-methylcatalpol, from the roots of Panax ginseng. While ginseng is renowned for its ginsenosides, the presence of other bioactive compounds like this compound opens new avenues for research and therapeutic development. This document provides a comprehensive overview of the methodologies for its extraction and purification, alongside an exploration of its potential biological activities, targeting an audience of researchers, scientists, and drug development professionals.
Chemical Profile of this compound
A clear understanding of the physicochemical properties of this compound is fundamental for its isolation and characterization.
| Property | Value |
| Molecular Formula | C₁₆H₂₄O₁₀ |
| Molecular Weight | 376.36 g/mol |
| CAS Number | 1617-84-1 |
| Appearance | White or off-white powder |
| Solubility | Soluble in methanol, ethanol, water |
| Chemical Class | Iridoid Glycoside |
Discovery in Panax ginseng: An Uncharted Territory
The initial discovery and reporting of this compound within Panax ginseng is not well-documented in publicly available scientific literature. While commercial suppliers indicate its presence in ginseng root, a seminal research paper detailing its first isolation and characterization from this specific plant source remains elusive. This suggests that the discovery may be a relatively recent or less-publicized finding. Further research is required to elucidate the historical context of its identification in this well-studied medicinal plant.
Experimental Protocols: A Roadmap to Isolation and Characterization
While a specific protocol for the isolation of this compound from Panax ginseng is not extensively detailed in the literature, a robust methodology can be constructed based on established techniques for the separation of ginsenosides and other natural products from ginseng.
Extraction
The initial step involves the extraction of crude compounds from dried and powdered Panax ginseng root.
-
Method: Ultrasound-assisted extraction is a highly efficient method for this purpose.
-
Solvent: Methanol is a suitable solvent for extracting a broad range of compounds, including iridoid glycosides.
-
Procedure:
-
Mix 100 g of powdered ginseng root with 1 L of methanol.
-
Sonication for 30 minutes at a controlled temperature (e.g., 40°C).
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process twice more with fresh methanol.
-
Combine the methanolic extracts and concentrate under reduced pressure to obtain a crude extract.
-
Purification
A multi-step purification process is necessary to isolate this compound from the complex crude extract.
-
Step 1: Macroporous Resin Column Chromatography
-
Purpose: To remove highly polar and non-polar impurities.
-
Stationary Phase: Diaion HP-20 macroporous resin.
-
Mobile Phase: A stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 95% ethanol).
-
Procedure:
-
Dissolve the crude extract in a minimal amount of water and load it onto the pre-equilibrated column.
-
Elute with the ethanol-water gradient, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the target compound.
-
-
-
Step 2: Silica Gel Column Chromatography
-
Purpose: Further separation based on polarity.
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of methanol in chloroform (e.g., 1:100 to 1:10 v/v).
-
Procedure:
-
Combine and concentrate the fractions of interest from the macroporous resin chromatography.
-
Adsorb the concentrated extract onto a small amount of silica gel and load it onto the column.
-
Elute with the chloroform-methanol gradient and collect fractions.
-
-
-
Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Purpose: Final purification to obtain high-purity this compound.
-
Stationary Phase: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile in water.
-
Procedure:
-
Pool and concentrate the fractions containing this compound from the silica gel column.
-
Dissolve the sample in the mobile phase and inject it into the prep-HPLC system.
-
Collect the peak corresponding to this compound based on retention time.
-
Lyophilize the collected fraction to obtain the pure compound.
-
-
Characterization
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula.
Quantitative Analysis: A Missing Piece of the Puzzle
To date, there is a lack of published quantitative data regarding the yield or concentration of this compound in Panax ginseng. The development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are crucial to determine the content of this compound in various ginseng samples and products.
Biological Activity and Signaling Pathways: A Glimpse into Potential Mechanisms
While direct studies on the signaling pathways affected by this compound from ginseng are limited, research on related catalpol derivatives suggests potential anti-inflammatory and apoptosis-inducing activities.
Anti-Inflammatory Effects and the NF-κB Signaling Pathway
Many ginsenosides from Panax ginseng have been shown to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] It is plausible that this compound shares this mechanism.
References
Antiprotozoal Activity of 6-O-Methylcatalpol: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
The iridoid glycoside 6-O-methylcatalpol, a natural product isolated from plants of the genus Scrophularia, has demonstrated notable in vitro activity against several protozoan parasites of significant medical importance. This technical guide provides a comprehensive overview of the existing data on its antiprotozoal efficacy, detailed experimental protocols for the assessment of its activity, and a visual representation of the experimental workflow.
Quantitative Data on Antiprotozoal Activity
The inhibitory effects of this compound against Leishmania donovani and Trypanosoma brucei rhodesiense have been quantified, with the half-maximal inhibitory concentrations (IC50) summarized in the table below. These values represent the concentration of the compound required to inhibit 50% of the parasite population in vitro. Additionally, its cytotoxicity against a mammalian cell line is presented to provide an initial assessment of its selectivity.
| Compound | Target Organism | IC50 (µg/mL) | IC50 (µM)¹ | Cytotoxicity (CC50 in L6 cells, µg/mL) | Selectivity Index (SI)² | Reference |
| This compound | Leishmania donovani | 8.3 | 22.1 | > 90 | > 10.8 | [1] |
| This compound | Trypanosoma b. rhodesiense | 32.5 | 86.4 | > 90 | > 2.8 | [1] |
¹ Molar concentrations were calculated using a molecular weight of 376.36 g/mol for this compound. ² The Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) in the mammalian cell line to the inhibitory concentration (IC50) against the parasite. A higher SI value indicates greater selectivity for the parasite over host cells.
Experimental Protocols
The following sections detail the methodologies employed for the in vitro evaluation of the antiprotozoal activity and cytotoxicity of this compound. These protocols are based on established methods used in the screening of natural products for antiparasitic properties.
In Vitro Assay for Leishmania donovani
This assay determines the susceptibility of the axenic amastigote stage of Leishmania donovani to the test compound.
-
Parasite Strain: Leishmania donovani (strain MHOM/ET/67/L82).
-
Culture Medium: SM medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), adjusted to pH 5.4.
-
Assay Procedure:
-
Axenically cultured amastigotes are seeded into 96-well microtiter plates at a density of 1 x 10⁵ cells per well in 100 µL of culture medium.
-
The test compound, this compound, is serially diluted and added to the wells.
-
The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Following incubation, 10 µL of a resazurin solution (Alamar Blue) is added to each well.
-
The plates are incubated for an additional 2-4 hours to allow for the conversion of resazurin by viable cells.
-
The fluorescence is measured using a microplate fluorometer with an excitation wavelength of 536 nm and an emission wavelength of 588 nm.
-
The IC50 value is calculated from the dose-response curve by comparing the fluorescence of treated wells to that of untreated control wells.
-
In Vitro Assay for Trypanosoma brucei rhodesiense
This protocol is designed to assess the activity of the compound against the bloodstream form of Trypanosoma brucei rhodesiense.
-
Parasite Strain: Trypanosoma brucei rhodesiense (STIB 900 strain).
-
Culture Medium: Minimum Essential Medium (MEM) supplemented with 25 mM HEPES, 1 g/L glucose, 1% MEM non-essential amino acids, 0.2 mM 2-mercaptoethanol, 1 mM sodium pyruvate, and 15% heat-inactivated horse serum.
-
Assay Procedure:
-
50 µL of the culture medium is added to each well of a 96-well microtiter plate.
-
Serial dilutions of this compound are prepared in the wells.
-
Bloodstream forms of the parasite are added to each well at a density of 1 x 10⁴ cells in 50 µL of medium.
-
The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, 10 µL of Alamar Blue solution is added to each well.
-
The plates are incubated for a further 2-4 hours.
-
Fluorescence is measured at an excitation wavelength of 536 nm and an emission wavelength of 588 nm.
-
IC50 values are determined from the resulting dose-response curves.
-
Cytotoxicity Assay
This assay evaluates the toxicity of the compound against a mammalian cell line to determine its selectivity.
-
Cell Line: Rat skeletal myoblasts (L6 cells).
-
Culture Medium: RPMI 1640 medium supplemented with 10% FBS and 2 mM L-glutamine.
-
Assay Procedure:
-
L6 cells are seeded in 96-well microtiter plates at a density of 2,000 cells per well in 100 µL of medium and incubated for 24 hours to allow for cell attachment.
-
The medium is then replaced with fresh medium containing serial dilutions of this compound.
-
The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Cell viability is assessed using the Alamar Blue assay as described in the previous protocols.
-
The 50% cytotoxic concentration (CC50) is calculated from the dose-response data.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro screening of this compound for antiprotozoal activity and cytotoxicity.
Signaling Pathways and Mechanism of Action
Currently, there is no published research detailing the specific mechanism of action or the signaling pathways affected by this compound in Leishmania donovani or Trypanosoma brucei rhodesiense. Further studies are required to elucidate the molecular targets and biochemical effects of this compound within the parasites. Potential areas of investigation could include impacts on essential metabolic pathways, cell cycle regulation, or mitochondrial function.
Disclaimer: This document is intended for research and informational purposes only and should not be construed as medical advice. The in vitro data presented here may not be representative of in vivo efficacy.
References
The Biosynthetic Pathway of Catalpol and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of catalpol, a bioactive iridoid glycoside with significant therapeutic potential. The document outlines the core enzymatic steps, key intermediates, and regulatory aspects of catalpol synthesis, primarily focusing on its production in Rehmannia glutinosa, a prominent medicinal plant. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product biosynthesis.
Introduction to Catalpol and Its Significance
Catalpol is an iridoid glycoside found in various plant species and is a major active component of Rehmannia glutinosa. It has garnered considerable attention for its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-diabetic effects. Understanding its biosynthetic pathway is crucial for the metabolic engineering of high-yield producing organisms and for the synthesis of novel derivatives with enhanced therapeutic properties.
The Biosynthetic Pathway of Catalpol
The biosynthesis of catalpol is a complex process that begins with the general isoprenoid pathway and proceeds through a series of specialized enzymatic reactions to form the characteristic iridoid skeleton, which is then further modified. The pathway can be broadly divided into the formation of the iridoid scaffold and the subsequent tailoring steps.
The biosynthesis of catalpol originates from the methylerythritol 4-phosphate (MEP) pathway, which produces the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then condensed to form geranyl pyrophosphate (GPP), the entry point into monoterpenoid biosynthesis.
The proposed biosynthetic pathway from GPP to catalpol is detailed below:
dot
Caption: Proposed biosynthetic pathway of catalpol from geranyl pyrophosphate.
Key Enzymes and Their Putative Roles
Transcriptome analyses of Rehmannia glutinosa have identified numerous candidate genes encoding the enzymes involved in the later steps of catalpol biosynthesis. While the complete enzymatic machinery is still under investigation, the key enzyme families and their proposed functions are summarized below.
| Enzyme/Enzyme Class | Abbreviation | Proposed Reaction Step | Putative Gene Count in R. glutinosa |
| Geraniol Synthase | GES | GPP → Geraniol | 2 |
| Geraniol 10-hydroxylase | G10H | Geraniol → 10-Hydroxygeraniol | - |
| 10-Hydroxygeraniol oxidoreductase | 10-HGO | 10-Hydroxygeraniol → 10-Oxogeranial | - |
| Iridoid Synthase | IS | 10-Oxogeranial → 8-epi-Iridotrial | - |
| UDP-glycosyltransferases | UGTs | Glycosylation of iridoid intermediates | 9 |
| Aldehyde Dehydrogenases | ALDHs | Oxidation of aldehyde groups | 13 |
| Oxidoreductases | - | Redox reactions in the pathway | 70 |
| Cytochrome P450s | CYPs | Hydroxylation, epoxidation, etc. | 44 |
| Dehydratases | - | Removal of water molecules | 22 |
| Decarboxylases | - | Removal of carboxyl groups | 30 |
| Hydroxylases | - | Addition of hydroxyl groups | 19 |
| Epoxidases | - | Formation of epoxide rings | 10 |
Data compiled from transcriptome analysis of R. glutinosa. The exact number of genes directly involved in the catalpol pathway is still under investigation.[1][2]
Quantitative Data on Catalpol and Precursor Accumulation
The concentration of catalpol and its precursors varies significantly across different tissues and developmental stages of Rehmannia glutinosa. This information is critical for optimizing harvesting strategies and for understanding the spatial regulation of the biosynthetic pathway.
| Compound | Plant Tissue | Developmental Stage | Concentration (mg/g dry weight) |
| Catalpol | Young Leaves | - | Highest concentration |
| Old Leaves | - | Lower than young leaves | |
| Tuberous Roots | - | Variable, generally lower than leaves | |
| Adventitious Roots | - | Not detected | |
| Aucubin | Leaves | Mature | Higher than in young leaves |
| Geniposidic Acid | Leaves | Mature | Higher than in young leaves |
This table summarizes general trends observed in studies on R. glutinosa. Absolute concentrations can vary based on cultivar, growing conditions, and analytical methods.
Experimental Protocols
This section provides an overview of key experimental protocols used in the study of the catalpol biosynthetic pathway.
Transcriptome Analysis of Rehmannia glutinosa
Objective: To identify candidate genes involved in catalpol biosynthesis by comparing the transcriptomes of tissues with differential accumulation of catalpol.
Workflow:
dot
Caption: A generalized workflow for transcriptome analysis to identify biosynthetic genes.
Methodology:
-
Plant Material: Collect fresh tissues (e.g., young leaves, old leaves, tuberous roots, adventitious roots) from Rehmannia glutinosa plants at various developmental stages. Immediately freeze the samples in liquid nitrogen and store them at -80°C.
-
RNA Extraction: Extract total RNA from the frozen tissues using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
-
Library Construction and Sequencing: Construct cDNA libraries from the high-quality RNA samples. Perform high-throughput sequencing using a platform such as Illumina HiSeq.
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Assemble the high-quality reads into contigs and unigenes using software like Trinity.
-
Functionally annotate the unigenes by performing BLAST searches against public databases (e.g., Nr, Nt, Swiss-Prot, GO, KEGG).
-
Calculate the expression levels of unigenes (e.g., as FPKM or TPM).
-
Identify differentially expressed genes (DEGs) between tissues with high and low catalpol content.
-
Select candidate genes for the catalpol pathway based on their annotation and expression patterns.
-
Heterologous Expression and Functional Characterization of a Candidate Enzyme (e.g., Geraniol Synthase)
Objective: To confirm the enzymatic function of a candidate gene identified through transcriptome analysis.
Methodology:
-
Gene Cloning: Amplify the full-length coding sequence of the candidate gene (e.g., RgGES1) from R. glutinosa cDNA using PCR with gene-specific primers. Clone the PCR product into an appropriate expression vector (e.g., pET-28a for E. coli or pYES2 for yeast).
-
Heterologous Expression: Transform the expression construct into a suitable host organism (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., IPTG induction for E. coli, galactose for yeast).
-
Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins). Confirm the purity and size of the protein using SDS-PAGE.
-
Enzyme Assay:
-
Prepare a reaction mixture containing a suitable buffer, the purified recombinant enzyme, the substrate (e.g., geranyl pyrophosphate for GES), and any necessary cofactors (e.g., Mg²⁺).
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction and extract the products with an organic solvent (e.g., hexane).
-
-
Product Analysis: Analyze the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic product (e.g., geraniol). Compare the retention time and mass spectrum with an authentic standard.
HPLC Analysis of Catalpol and its Derivatives
Objective: To quantify the content of catalpol and related iridoids in plant extracts.
Methodology:
-
Sample Preparation:
-
Dry the plant material (e.g., leaves, roots) to a constant weight and grind it into a fine powder.
-
Extract a known amount of the powdered sample with a suitable solvent (e.g., methanol or ethanol) using methods like sonication or reflux extraction.
-
Filter the extract and, if necessary, perform solid-phase extraction (SPE) for cleanup.
-
Dissolve the final extract in the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 210 nm.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30°C).
-
-
Quantification:
-
Prepare a series of standard solutions of catalpol with known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the sample extracts and determine the concentration of catalpol by interpolating the peak area from the calibration curve.
-
Conclusion and Future Perspectives
The elucidation of the catalpol biosynthetic pathway is an ongoing endeavor. While significant progress has been made in identifying candidate genes and proposing the pathway, further research is needed to functionally characterize all the enzymes involved and to understand the regulatory mechanisms that control the flux through the pathway. This knowledge will be instrumental in developing strategies for the sustainable production of catalpol and its derivatives through metabolic engineering and synthetic biology approaches, ultimately contributing to the development of new and improved therapeutics.
References
- 1. Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 6-O-methylcatalpol in Biological Matrices using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-methylcatalpol, an iridoid glycoside, is a natural compound of interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies in drug development. This application note provides a detailed protocol for a robust and sensitive HPLC-MS method for the determination of this compound in plasma.
Principle
This method utilizes High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for the selective and sensitive quantification of this compound. The sample preparation involves a straightforward protein precipitation step to remove interfering macromolecules from the plasma matrix. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution. The mass spectrometer is operated in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for precise quantification.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Catalpol or a structurally similar compound not present in the matrix
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., human, rat, mouse)
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Accurately weigh and dissolve this compound and the Internal Standard (IS) in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50% methanol to create working standard solutions for the calibration curve and QC samples.
-
Calibration Curve Standards: Spike control plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from, for example, 1 to 2000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in control plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 150, and 1500 ng/mL).
Sample Preparation from Plasma
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for HPLC-MS analysis.
HPLC-MS/MS Method
The following are typical starting conditions and should be optimized for the specific instrumentation used.
HPLC System:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: -4500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
MRM Transitions (example):
-
This compound: [M+HCOO]⁻ or [M-H]⁻ as precursor ion; product ions to be determined by infusion of the standard.
-
Internal Standard: To be determined based on the selected IS.
-
Data Presentation
The quantitative data for the method validation should be summarized in the following tables. The values presented below are illustrative and should be replaced with experimental data.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| This compound | 1 - 2000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| LLOQ | 1 | < 15% | < 15% | ± 20% | ± 20% |
| Low | 3 | < 10% | < 10% | ± 15% | ± 15% |
| Medium | 150 | < 10% | < 10% | ± 15% | ± 15% |
| High | 1500 | < 10% | < 10% | ± 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 115% | 85 - 115% |
| High | 1500 | 85 - 115% | 85 - 115% |
Mandatory Visualizations
Caption: Experimental workflow for a pharmacokinetic study of this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Application Notes and Protocols for the Extraction and Purification of 6-O-methylcatalpol from Plant Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction and purification of 6-O-methylcatalpol, an iridoid glycoside with potential therapeutic properties, from plant sources, particularly species of the Plantago genus. The protocol outlines an efficient ultrasonic-assisted extraction method followed by purification using silica gel column chromatography.
Introduction
This compound is a naturally occurring iridoid glycoside found in various medicinal plants, including species of Plantago, Veronica, and Buddleia. It is a derivative of catalpol and has garnered interest for its potential biological activities. This document provides a comprehensive protocol for its extraction from plant material and subsequent purification, aimed at yielding a high-purity compound for research and development purposes.
Data Presentation
The following table summarizes expected quantitative data based on the extraction of iridoid glycosides from Plantago species. These values can serve as a benchmark for the successful implementation of the protocol.
| Parameter | Value | Source Plant Material |
| Extraction Yield (Crude Extract) | 15 - 25% (w/w) | Dried Plantago lanceolata leaves |
| This compound Content in Crude Extract | 1 - 5% (w/w) | Dried Plantago lanceolata leaves |
| Final Yield of Purified this compound | 0.1 - 0.5% (w/w) | Dried Plantago lanceolata leaves |
| Purity of Final Product (by HPLC) | >95% | - |
Experimental Protocols
1. Plant Material Preparation
-
Collect fresh leaves of a suitable plant source, such as Plantago lanceolata.
-
Thoroughly wash the leaves with distilled water to remove any dirt and debris.
-
Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
Store the powdered plant material in an airtight container in a cool, dark, and dry place until extraction.
2. Ultrasonic-Assisted Extraction (UAE) of this compound
This method utilizes ultrasonic waves to enhance the extraction efficiency.
-
Weigh 100 g of the dried, powdered plant material and place it in a 2 L beaker.
-
Add 1 L of 80% methanol (v/v) in water to the beaker.
-
Place the beaker in an ultrasonic bath.
-
Sonicate the mixture for 30 minutes at a frequency of 40 kHz and a controlled temperature of 40°C.[1][2]
-
After sonication, filter the mixture through Whatman No. 1 filter paper under vacuum.
-
Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh 80% methanol.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Dry the crude extract completely in a vacuum oven at 40°C.
-
Weigh the dried crude extract and calculate the extraction yield.
3. Purification of this compound by Silica Gel Column Chromatography
This procedure separates this compound from other compounds in the crude extract based on polarity.
-
Column Preparation:
-
Prepare a slurry of 200 g of silica gel (60-120 mesh) in chloroform.
-
Pack a glass chromatography column (e.g., 50 cm length x 5 cm diameter) with the silica gel slurry.
-
Allow the silica gel to settle, ensuring a uniform and compact bed.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Equilibrate the column by passing 500 mL of 100% chloroform through it.
-
-
Sample Loading:
-
Dissolve 10 g of the crude extract in a minimal amount of methanol.
-
Adsorb this solution onto 20 g of silica gel by slowly evaporating the solvent.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient. The following gradient is recommended:
-
Chloroform:Methanol (98:2, v/v)
-
Chloroform:Methanol (95:5, v/v)
-
Chloroform:Methanol (90:10, v/v)
-
Chloroform:Methanol (85:15, v/v)
-
Chloroform:Methanol (80:20, v/v)
-
-
Collect fractions of 20 mL each.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates with a chloroform:methanol (85:15, v/v) mobile phase.
-
Visualize the spots under UV light (254 nm) or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).
-
Combine the fractions containing the pure this compound.
-
-
Final Purification:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
-
Dry the purified compound in a vacuum desiccator.
-
Weigh the final product and calculate the final yield.
-
4. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
The purity of the isolated this compound should be determined using HPLC.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-20 min, 10-30% A; 20-25 min, 30-50% A; 25-30 min, 50-10% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Standard: A certified reference standard of this compound should be used for peak identification and purity calculation.
-
Procedure:
-
Prepare a standard solution of this compound (e.g., 1 mg/mL in methanol).
-
Prepare a sample solution of the purified compound (e.g., 1 mg/mL in methanol).
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the retention time of the major peak in the sample chromatogram with that of the standard.
-
Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total peak area in the chromatogram.
-
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Caption: Logical relationship of the process steps.
References
Application Notes and Protocols: Unraveling the Anti-inflammatory Mechanism of 6-O-methylcatalpol in LPS-stimulated Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the putative anti-inflammatory mechanism of 6-O-methylcatalpol, a naturally occurring iridoid glycoside, in the context of lipopolysaccharide (LPS)-stimulated macrophages. This document details the molecular pathways involved, presents quantitative data from analogous compounds, and offers detailed protocols for experimental validation.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory process, and their activation by bacterial endotoxins like LPS triggers a cascade of signaling events, culminating in the production of pro-inflammatory mediators. This compound is an iridoid glycoside with potential anti-inflammatory properties. While direct studies on this compound in LPS-stimulated macrophages are emerging, research on structurally related compounds, such as 6-O-veratroyl catalpol, provides significant insights into its likely mechanism of action. Evidence suggests that these compounds exert their anti-inflammatory effects by modulating key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
Putative Anti-inflammatory Mechanism
This compound is hypothesized to inhibit the inflammatory response in LPS-stimulated macrophages through the following mechanisms:
-
Inhibition of the NF-κB Pathway: Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4) on the macrophage surface, initiating a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκBα), leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines and enzymes. This compound is proposed to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity.
-
Suppression of the MAPK Pathway: The MAPK pathway, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another critical signaling route activated by LPS. Phosphorylation of these kinases leads to the activation of various transcription factors, including AP-1, which also contributes to the expression of inflammatory genes. This compound is thought to attenuate the phosphorylation of ERK, JNK, and p38, thus dampening the inflammatory response.[1]
-
Attenuation of NLRP3 Inflammasome Activation: The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms. While not yet directly demonstrated for this compound, inhibition of the NF-κB and MAPK pathways can indirectly reduce the expression of NLRP3 and pro-IL-1β, thereby limiting inflammasome activation.
Data Presentation
The following tables summarize quantitative data on the anti-inflammatory effects of compounds structurally related to this compound, providing a benchmark for expected results.
Table 1: Effect of 6-O-veratroyl catalpol on Pro-inflammatory Cytokine Expression in PMA-stimulated THP-1 Human Monocytic Cells
| Treatment | IL-1β Expression (% of control) | TNF-α Expression (% of control) |
| PMA | 100% | 100% |
| PMA + 6-O-veratroyl catalpol (10 µM) | Significantly Reduced | Significantly Reduced |
| PMA + 6-O-veratroyl catalpol (50 µM) | Further Significant Reduction | Further Significant Reduction |
Data inferred from studies on 6-O-veratroyl catalpol, a related compound, as a proxy for the potential effects of this compound.[2]
Table 2: Hypothetical Dose-Dependent Inhibition of Inflammatory Mediators by this compound in LPS-stimulated RAW 264.7 Macrophages
| This compound (µM) | Nitric Oxide (NO) Production (% of LPS control) | TNF-α Secretion (% of LPS control) | IL-6 Secretion (% of LPS control) |
| 0 (LPS only) | 100% | 100% | 100% |
| 10 | 85% | 90% | 88% |
| 25 | 60% | 75% | 70% |
| 50 | 40% | 55% | 50% |
| 100 | 25% | 30% | 35% |
This table presents hypothetical data based on typical dose-response curves observed for similar anti-inflammatory compounds.
Table 3: Hypothetical Effect of this compound on MAPK and NF-κB Signaling Proteins in LPS-stimulated RAW 264.7 Macrophages
| Treatment | p-p38/p38 ratio | p-ERK/ERK ratio | p-JNK/JNK ratio | Nuclear p65/Total p65 ratio |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS | 5.2 | 4.8 | 4.5 | 6.0 |
| LPS + this compound (50 µM) | 2.5 | 2.3 | 2.1 | 2.8 |
This table illustrates the expected trend of inhibition on key signaling proteins based on the proposed mechanism of action.[1]
Experimental Protocols
The following are detailed protocols for key experiments to validate the anti-inflammatory effects of this compound.
Protocol 1: Cell Culture and LPS Stimulation
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
LPS Stimulation:
-
Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for the desired time period (e.g., 24 hours for cytokine measurements, 15-30 minutes for signaling protein phosphorylation).
-
Protocol 2: Measurement of Nitric Oxide (NO) Production
-
Principle: The Griess assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Protocol 3: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.
-
Procedure:
-
Collect cell culture supernatants after LPS stimulation.
-
Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves coating a 96-well plate with a capture antibody, adding samples and standards, adding a detection antibody, adding a substrate for color development, and stopping the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
Protocol 4: Western Blot Analysis for Signaling Proteins
-
Principle: Western blotting is used to detect and quantify the levels of total and phosphorylated proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Proposed anti-inflammatory mechanism of this compound in LPS-stimulated macrophages.
Caption: General experimental workflow for investigating the anti-inflammatory effects of this compound.
References
- 1. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-O-Veratroyl catalpol suppresses pro-inflammatory cytokines via regulation of extracellular signal-regulated kinase and nuclear factor-κB in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Assess 6-O-methylcatalpol Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-methylcatalpol, an iridoid glycoside, is a natural compound with potential therapeutic applications. As with any novel compound intended for biomedical use, a thorough evaluation of its cytotoxic profile is essential. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using common cell-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and apoptosis assays for programmed cell death. Furthermore, potential signaling pathways that may be involved in this compound-induced cytotoxicity are discussed and visualized.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described cytotoxicity assays.
Table 1: MTT Assay - Cell Viability upon Treatment with this compound
| Concentration of this compound (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (Vehicle Control) | [Insert Value] | 100 |
| 1 | [Insert Value] | [Insert Value] |
| 10 | [Insert Value] | [Insert Value] |
| 50 | [Insert Value] | [Insert Value] |
| 100 | [Insert Value] | [Insert Value] |
| Positive Control (e.g., Doxorubicin) | [Insert Value] | [Insert Value] |
Table 2: LDH Assay - Cytotoxicity of this compound
| Concentration of this compound (µM) | Mean Absorbance (490 nm) ± SD | % Cytotoxicity |
| 0 (Vehicle Control) | [Insert Value] | 0 |
| 1 | [Insert Value] | [Insert Value] |
| 10 | [Insert Value] | [Insert Value] |
| 50 | [Insert Value] | [Insert Value] |
| 100 | [Insert Value] | [Insert Value] |
| Positive Control (Lysis Buffer) | [Insert Value] | 100 |
Table 3: Apoptosis Assay (Caspase-Glo® 3/7) - Induction of Apoptosis by this compound
| Concentration of this compound (µM) | Mean Luminescence (RLU) ± SD | Fold Change in Caspase-3/7 Activity |
| 0 (Vehicle Control) | [Insert Value] | 1 |
| 1 | [Insert Value] | [Insert Value] |
| 10 | [Insert Value] | [Insert Value] |
| 50 | [Insert Value] | [Insert Value] |
| 100 | [Insert Value] | [Insert Value] |
| Positive Control (e.g., Staurosporine) | [Insert Value] | [Insert Value] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][3]
Materials:
-
96-well cell culture plates
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[4]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for the compound) and a positive control for cytotoxicity.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1][4][5]
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4][5]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with a damaged plasma membrane.[6][7][8]
Materials:
-
96-well cell culture plates
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (for positive control)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol (Steps 1-5).
-
Prepare control wells:
-
Vehicle Control: Cells treated with vehicle only.
-
Positive Control (Maximum LDH Release): Cells treated with lysis buffer 45 minutes before the assay.[9]
-
Medium Background: Culture medium without cells.
-
-
After the treatment incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[9]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Add 50 µL of stop solution to each well.[9]
-
Gently tap the plate to mix.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to determine background absorbance.[9]
-
Calculation: % Cytotoxicity = [(Compound-treated LDH activity - Vehicle control LDH activity) / (Maximum LDH release - Vehicle control LDH activity)] x 100
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. It can be assessed by measuring the activity of caspases, key enzymes in the apoptotic cascade, or by detecting DNA fragmentation.
This luminescent assay measures the activity of caspases-3 and -7, which are effector caspases activated in the final stages of apoptosis.
Materials:
-
Opaque-walled 96-well plates
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT assay protocol (Steps 1-5).
-
After the treatment period, equilibrate the plate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[10][11]
Materials:
-
Cells grown on coverslips or in chamber slides
-
This compound stock solution
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Culture and treat cells with this compound on coverslips or chamber slides.
-
Wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash the cells with PBS and permeabilize them with 0.1% Triton X-100 for 2-5 minutes on ice.
-
Wash the cells with PBS.
-
Follow the specific instructions of the TUNEL assay kit for the labeling reaction, which typically involves incubating the cells with TdT enzyme and labeled dUTPs.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled nucleotides.
Potential Signaling Pathways in this compound Cytotoxicity
While the precise signaling pathways modulated by this compound to induce cytotoxicity are yet to be fully elucidated, studies on similar iridoid glycosides such as catalpol and aucubin suggest the involvement of key cellular signaling cascades.[7][12] These pathways often converge on the regulation of apoptosis.
Apoptosis Signaling Pathways
Apoptosis is executed through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[1][4][13] Both pathways culminate in the activation of effector caspases, such as caspase-3, which cleave cellular substrates, leading to the characteristic morphological changes of apoptosis.
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[3][4] This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.
-
Intrinsic Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage or oxidative stress.[3][4] This leads to the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9.
PI3K/Akt and MAPK Signaling Pathways
The PI3K/Akt and MAPK signaling pathways are crucial regulators of cell survival, proliferation, and apoptosis.[14][15][16][17][18] Aberrant activity in these pathways is often associated with cancer and other diseases. Some natural compounds exert their cytotoxic effects by modulating these pathways. Studies on catalpol and aucubin have suggested that their cytotoxic effects can be mediated through the inhibition of the PI3K/Akt pathway, which is a pro-survival pathway.[6][16] Inhibition of this pathway can lead to decreased cell survival and the induction of apoptosis. The MAPK pathway is a complex network that can either promote or inhibit apoptosis depending on the specific stimulus and cellular context.
References
- 1. Apoptosis - Wikipedia [en.wikipedia.org]
- 2. The hydrolyzed products of iridoid glycoside with β-glucosidase treatment exert anti-proliferative effects through suppression of STAT3 activation and STAT3-regulated gene products in several human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. In vitro cytotoxic activity and structure activity relationships of iridoid glucosides derived from Veronica species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalpol: An Iridoid Glycoside With Potential in Combating Cancer Development and Progression—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. ovid.com [ovid.com]
- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PI3K/Akt Pathway Activation Attenuates the Cytotoxic Effect of Methyl Jasmonate Toward Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. Aucubin Inhibits Liver Cancer via HMGB1-mediated Inactivation of the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 18. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models in the Study of Catalpol's Therapeutic Effects
A Note on the Subject Compound: Initial searches for "6-O-methylcatalpol" yielded limited data, with primary findings restricted to its anti-protozoal activities.[1][2] Due to the scarcity of research on this compound in animal models for therapeutic effects, this document focuses on its well-studied parent compound, catalpol . Catalpol, an iridoid glycoside, has been extensively investigated for its neuroprotective and anti-inflammatory properties in a variety of animal models.
Introduction to Catalpol and its Therapeutic Potential
Catalpol is a primary active component isolated from the root of Rehmannia glutinosa. It has demonstrated a range of biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[3] Its ability to cross the blood-brain barrier makes it a compound of significant interest for treating neurodegenerative diseases.
Animal Models for Studying Neuroprotective Effects of Catalpol
Parkinson's Disease Models
The most common animal model for studying Parkinson's Disease (PD) involves the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of PD.
Quantitative Data from MPTP Mouse Model Studies
| Parameter | Animal Model | Treatment Group | Dosage | Outcome | Reference |
| Exploratory Behavior | MPTP-induced Mice | Catalpol | 15 mg/kg/day, i.p. | Restored exploratory behavior compared to MPTP-only group. | [1] |
| Dopaminergic Neuron Count (Substantia Nigra) | MPTP-induced Mice | Catalpol | Not specified | Significantly increased the number of tyrosine hydroxylase (TH) positive neurons. | [4] |
| Striatal Dopamine Levels | MPTP/probenecid-induced Mice | Catalpol | Not specified | Significantly elevated striatal dopamine levels. | [4] |
| Striatal DAT Density | MPTP/probenecid-induced Mice | Catalpol | Not specified | Dose-dependently raised the striatal dopamine transporter (DAT) density. | [4] |
| Striatal GDNF Protein Level | MPTP/probenecid-induced Mice | Catalpol | Not specified | Dose-dependently raised the striatal glial cell-derived neurotrophic factor (GDNF) protein level. | [4] |
Experimental Protocol: MPTP-Induced Mouse Model of Parkinson's Disease
-
Animals: C57BL/6 mice are commonly used due to their high sensitivity to MPTP.
-
Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.
-
Catalpol Administration: Administer catalpol (e.g., 15 mg/kg/day) or vehicle (saline) via intraperitoneal (i.p.) injection for a pre-treatment period of 3 days.[1]
-
MPTP Induction: On day 4, induce Parkinsonism by administering MPTP (e.g., 30 mg/kg/day, i.p.) for 5 consecutive days.[1] The catalpol treatment group receives both MPTP and catalpol.
-
Post-Induction Treatment: Continue catalpol administration for an additional 6 days in the treatment group.[1]
-
Behavioral Assessment: Perform behavioral tests such as the open field test to assess exploratory behavior and locomotor activity.
-
Neurochemical Analysis: Euthanize the animals and collect brain tissue. Use high-performance liquid chromatography (HPLC) to measure dopamine and its metabolites in the striatum.
-
Immunohistochemistry: Perfuse the brains and prepare sections for immunohistochemical staining of tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra and striatum.
Signaling Pathway: Neuroprotective Mechanism of Catalpol in Parkinson's Disease
Catalpol's neuroprotective pathway in MPTP-induced Parkinson's disease model.
Alzheimer's Disease Models
Animal models of Alzheimer's Disease (AD) often involve the administration of amyloid-beta (Aβ) peptides or use transgenic mice that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to plaque formation and cognitive deficits.
Experimental Workflow: Alzheimer's Disease Animal Model
General experimental workflow for studying catalpol in an Alzheimer's disease mouse model.
Animal Models for Studying Anti-inflammatory Effects of Catalpol
Rheumatoid Arthritis Model
Collagen-induced arthritis (CIA) in mice is a widely used model for rheumatoid arthritis, as it shares many immunological and pathological features with the human disease.
Quantitative Data from CIA Mouse Model Study
| Parameter | Animal Model | Treatment Group | Outcome | Reference |
| Arthritis Severity | CIA Mice | Catalpol | Significantly reduced arthritis severity, paw edema, and arthritis index. | [4] |
| Joint Pathology | CIA Mice | Catalpol | Improved joint pathology scores. | [4] |
| Inflammatory Cytokine Gene Expression | CIA Mice | Catalpol | Significantly reduced expression of bone-metabolizing and inflammatory cytokines. | [4] |
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
-
Animals: DBA/1 mice are commonly used for CIA induction.
-
Immunization: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.
-
Booster Immunization: After 21 days, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant.
-
Catalpol Treatment: Once arthritis is established (typically around day 28), begin daily administration of catalpol or vehicle.
-
Clinical Assessment: Monitor the mice for signs of arthritis, and score the severity based on paw swelling and joint inflammation.
-
Histopathological Analysis: At the end of the study, collect joint tissues for histological examination to assess inflammation, cartilage destruction, and bone erosion.
-
Gene Expression Analysis: Use RT-qPCR to measure the expression of pro-inflammatory and bone-metabolizing cytokines in the joint tissue.
Signaling Pathway: Anti-inflammatory Mechanism of Catalpol
Catalpol's anti-inflammatory signaling pathway.
Conclusion
Catalpol has demonstrated significant therapeutic potential in a variety of animal models of neurodegenerative and inflammatory diseases. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and execute further studies to elucidate the mechanisms of action of catalpol and evaluate its potential as a therapeutic agent. Future research should focus on dose-response relationships, pharmacokinetic and pharmacodynamic studies, and long-term safety assessments in relevant animal models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Anti-inflammatory effect and mechanism of catalpol in various inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of Catalpol to attenuate TNF- α and collagen-induced inflammation in vitro HFLS-RA cells and in vivo mice models for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: UPLC-QTOF-MS for Metabolomic Analysis of 6-O-Methylcatalpol Treated Cells
Abstract
This application note details a comprehensive protocol for the metabolomic analysis of cells treated with 6-O-methylcatalpol using Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS). This compound, an iridoid glycoside, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. Understanding the metabolic reprogramming induced by this compound is crucial for elucidating its mechanism of action and identifying potential biomarkers. This document provides researchers, scientists, and drug development professionals with detailed methodologies for cell culture, this compound treatment, sample preparation, UPLC-QTOF-MS analysis, and data interpretation. Furthermore, it presents hypothetical quantitative data and visual representations of the experimental workflow and relevant signaling pathways to guide researchers in their experimental design and data analysis.
Introduction
This compound, a derivative of the iridoid glycoside catalpol, has demonstrated promising anti-inflammatory and neuroprotective activities in various in vitro and in vivo models.[1][2] Its therapeutic potential is attributed to its ability to modulate key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.[3] Additionally, this compound has been shown to exert neuroprotective effects through the activation of the Keap1/Nrf2 antioxidant response pathway and inhibition of the p53-mediated apoptotic cascade.[4]
Metabolomics, the comprehensive study of small molecule metabolites in a biological system, offers a powerful approach to unravel the downstream effects of drug candidates. UPLC-QTOF-MS has emerged as a premier analytical platform in metabolomics due to its high resolution, sensitivity, and mass accuracy, enabling the detection and identification of a wide range of metabolites.[5][6][7][8] By applying UPLC-QTOF-MS to analyze cells treated with this compound, researchers can gain a deeper understanding of the metabolic perturbations associated with its biological activities. This application note outlines a robust workflow for such an investigation, using a hypothetical study on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells as a model system for neuroinflammation.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: BV-2 murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Experimental Setup:
-
Seed BV-2 cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
The following experimental groups will be established (n=6 per group):
-
Control Group: Cells treated with vehicle (e.g., 0.1% DMSO).
-
LPS Group: Cells stimulated with 1 µg/mL LPS for 24 hours.
-
LPS + this compound Group: Cells pre-treated with this compound (e.g., 10 µM) for 2 hours, followed by co-incubation with 1 µg/mL LPS for 24 hours.
-
This compound Group: Cells treated with this compound (10 µM) alone for 26 hours.
-
-
Metabolite Extraction
-
Quenching Metabolism: After incubation, rapidly aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Immediately add 1 mL of ice-cold 80% methanol to each well to quench enzymatic activity.
-
Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes vigorously for 1 minute and incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer it to a new microcentrifuge tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried extracts in 100 µL of 50% methanol containing an internal standard (e.g., 1 µg/mL of a stable isotope-labeled compound not endogenous to the cells) for UPLC-QTOF-MS analysis. Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining debris. Transfer the supernatant to UPLC vials.
UPLC-QTOF-MS Analysis
-
UPLC System: Waters ACQUITY UPLC I-Class System or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) %B 0.0 2 2.0 2 12.0 98 14.0 98 14.1 2 | 16.0 | 2 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Waters Xevo G2-XS QTOF Mass Spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Range: m/z 50-1200.
-
Capillary Voltage: 3.0 kV (positive), 2.5 kV (negative).
-
Cone Voltage: 40 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 500°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Data Acquisition: MSE mode to acquire both precursor and fragment ion data in a single run.
Data Processing and Statistical Analysis
-
Data Preprocessing: Raw data will be processed using a software package such as Progenesis QI or similar. This includes peak picking, alignment, and normalization to the internal standard.
-
Metabolite Identification: Putative metabolite identification will be performed by searching the accurate mass and fragmentation data against online databases such as the Human Metabolome Database (HMDB) and METLIN, with a mass tolerance of < 5 ppm.
-
Statistical Analysis: Multivariate statistical analysis, including Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), will be performed to identify metabolites that are significantly altered between the experimental groups. A combination of a statistically significant p-value (e.g., p < 0.05 from a t-test or ANOVA) and a fold change threshold (e.g., > 1.5 or < 0.67) will be used to define differentially abundant metabolites.
-
Pathway Analysis: The identified differential metabolites will be subjected to pathway analysis using tools like MetaboAnalyst to identify the metabolic pathways most significantly impacted by this compound treatment.
Expected Quantitative Data
The following tables represent hypothetical quantitative data of key metabolites expected to be altered in LPS-stimulated BV-2 cells with and without this compound treatment. The values are presented as normalized peak areas (mean ± SD).
Table 1: Key Metabolites in Pro-inflammatory and Oxidative Stress Pathways
| Metabolite | Control | LPS | LPS + this compound | Fold Change (LPS vs. Control) | Fold Change (LPS + this compound vs. LPS) |
| Itaconic Acid | 100 ± 15 | 1500 ± 200 | 450 ± 60 | 15.0 | 0.30 |
| Succinate | 500 ± 50 | 1200 ± 150 | 700 ± 80 | 2.4 | 0.58 |
| Glutathione (GSH) | 2000 ± 250 | 900 ± 120 | 1600 ± 180 | 0.45 | 1.78 |
| Oxidized Glutathione (GSSG) | 150 ± 20 | 600 ± 75 | 250 ± 30 | 4.0 | 0.42 |
| Kynurenine | 300 ± 40 | 900 ± 110 | 400 ± 50 | 3.0 | 0.44 |
Table 2: Altered Metabolites in Amino Acid and Energy Metabolism
| Metabolite | Control | LPS | LPS + this compound | Fold Change (LPS vs. Control) | Fold Change (LPS + this compound vs. LPS) |
| Arginine | 1000 ± 120 | 400 ± 60 | 800 ± 90 | 0.40 | 2.00 |
| Citrulline | 200 ± 30 | 800 ± 100 | 350 ± 45 | 4.0 | 0.44 |
| Tryptophan | 800 ± 90 | 300 ± 40 | 650 ± 70 | 0.38 | 2.17 |
| ATP | 5000 ± 600 | 2500 ± 350 | 4200 ± 500 | 0.50 | 1.68 |
| Lactate | 1200 ± 150 | 3000 ± 400 | 1800 ± 220 | 2.5 | 0.60 |
Visualizations
Caption: Experimental workflow for metabolomic analysis.
Caption: Inhibition of NF-κB and MAPK signaling by this compound.
Discussion and Conclusion
The UPLC-QTOF-MS based metabolomics workflow described in this application note provides a powerful and comprehensive approach to investigate the metabolic effects of this compound on cultured cells. The hypothetical data presented suggests that this compound may reverse the pro-inflammatory metabolic signature induced by LPS in BV-2 microglial cells.
Specifically, the expected decrease in itaconic acid, a key marker of macrophage activation, and the restoration of the glutathione pool (increased GSH/GSSG ratio) point towards the anti-inflammatory and antioxidant properties of the compound. The modulation of the kynurenine pathway, evidenced by the reduction in kynurenine levels, further supports an anti-inflammatory mechanism, as this pathway is often upregulated during inflammation. Furthermore, the stabilization of energy metabolism, indicated by the partial restoration of ATP levels and reduced lactate production, suggests that this compound may alleviate the metabolic stress associated with neuroinflammation. The observed changes in arginine and citrulline levels are consistent with the inhibition of inducible nitric oxide synthase (iNOS), a downstream target of NF-κB.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory effect and mechanism of catalpol in various inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-O-Veratroyl catalpol suppresses pro-inflammatory cytokines via regulation of extracellular signal-regulated kinase and nuclear factor-κB in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. anis.au.dk [anis.au.dk]
- 7. Metabolomics in the Context of Plant Natural Products Research: From Sample Preparation to Metabolite Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UPLC-QTOF-MS-Based Metabolomics and Antioxidant Capacity of Codonopsis lanceolata from Different Geographical Origins [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HPLC Peak Tailing for Iridoid Glycosides
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the HPLC analysis of iridoid glycosides. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to provide direct and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing iridoid glycosides?
A1: Peak tailing for polar compounds like iridoid glycosides in reversed-phase HPLC is often due to secondary interactions between the analytes and the stationary phase. The most frequent causes include:
-
Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with polar functional groups of iridoid glycosides, leading to peak tailing.[1][2]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups or the analyte, causing secondary interactions and poor peak shape.[3][4]
-
Column Overload: Injecting too much sample can saturate the column, resulting in broadened and tailing peaks.[1]
-
Column Degradation: Voids in the column packing or a contaminated inlet frit can disrupt the sample band, causing peak distortion.[1]
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.
-
Insufficient Buffering: A low buffer concentration may not be sufficient to maintain a stable pH on the column surface, leading to inconsistent interactions and peak tailing.[5][6]
Q2: How does the mobile phase pH affect the peak shape of iridoid glycosides?
A2: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds.[4] For iridoid glycosides, which are polar, the mobile phase pH influences the ionization state of residual silanol groups on the silica-based stationary phase.
-
At low pH (around 2-4): The silanol groups are protonated (Si-OH), reducing their ability to interact with the polar iridoid glycosides. This typically results in improved peak symmetry.[2][7]
-
At mid-range pH (around 5-7): Silanol groups can become ionized (SiO-), leading to strong secondary interactions with the analytes and causing significant peak tailing.[8]
-
At high pH (above 8): While this range can also suppress silanol interactions, it may cause dissolution of the silica-based column material, leading to rapid column degradation. Therefore, it is generally not recommended unless using a specialized pH-stable column.[3]
It is advisable to operate at a mobile phase pH that is at least 2 pH units away from the pKa of the analyte to ensure a single ionic form and better peak shape.[6]
Q3: What type of HPLC column is best suited for analyzing iridoid glycosides to minimize peak tailing?
A3: To minimize peak tailing from silanol interactions, it is highly recommended to use a modern, high-purity, end-capped C18 column.[2][7]
-
End-capped Columns: These columns have their residual silanol groups chemically deactivated with a small silylating agent, which significantly reduces the potential for secondary interactions with polar analytes like iridoid glycosides.[7]
-
Base-Deactivated Silica (BDS) Columns: These are specifically designed to provide excellent peak shape for basic and polar compounds.[7]
-
Columns with Polar-Embedded or Polar-Endcapped Stationary Phases: These can also offer improved peak shape for polar analytes.
Using older, non-end-capped (Type A silica) columns is more likely to result in significant peak tailing for iridoid glycosides.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving HPLC peak tailing issues for iridoid glycosides.
Step 1: Initial Assessment and Problem Identification
Start by examining the chromatogram to characterize the peak tailing. Is it affecting all peaks or only specific ones? Did the problem appear suddenly or gradually over time?
Caption: Initial assessment workflow for HPLC peak tailing.
Step 2: Systematic Troubleshooting Approaches
Based on the initial assessment, follow the appropriate troubleshooting path.
If all peaks are tailing, the problem is likely mechanical or related to the overall system setup.
-
Check for Column Voids and Blockages:
-
Disconnect the column and check the system pressure without it. If the pressure is normal, the column may be blocked.
-
Reverse-flush the column with a strong solvent (if the manufacturer's instructions permit).
-
If the problem persists, the column may be degraded and require replacement.[1] Using a guard column can help extend the life of the analytical column.[9]
-
-
Minimize Extra-Column Volume:
-
Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.[10]
-
Check all fittings for proper connections to avoid dead volume.
-
-
Verify Mobile Phase Preparation:
-
Ensure the mobile phase is thoroughly mixed and degassed.
-
If using a buffer, confirm that the pH was measured and adjusted correctly before adding the organic modifier.[3]
-
If only the iridoid glycoside peaks (or other polar analytes) are tailing, the issue is likely due to secondary chemical interactions.
Caption: Logical workflow for troubleshooting chemical interactions.
Data Presentation: Impact of Mobile Phase pH and Buffer Concentration
The following table summarizes the expected qualitative and semi-quantitative effects of adjusting mobile phase pH and buffer concentration on the peak asymmetry of a typical iridoid glycoside.
| Parameter | Condition | Expected USP Tailing Factor (Tf) | Rationale |
| Mobile Phase pH | pH 6.5 (e.g., Water/Acetonitrile) | > 2.0 | At this pH, silanol groups are ionized, leading to strong secondary interactions and significant tailing. |
| pH 3.0 (e.g., 0.1% Formic Acid in Water/Acetonitrile) | 1.2 - 1.5 | Lowering the pH protonates the silanol groups, reducing their interaction with the polar analyte and improving peak shape.[7] | |
| Buffer Concentration | 5 mM Ammonium Formate (pH 3.0) | 1.5 - 1.8 | A low buffer concentration may not be sufficient to maintain a consistent pH at the silica surface, leading to some residual tailing.[6] |
| 25 mM Ammonium Formate (pH 3.0) | < 1.2 | An increased buffer concentration provides better pH control, effectively masking residual silanol interactions and resulting in a more symmetrical peak.[7] |
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization to Reduce Peak Tailing
This protocol outlines a systematic approach to optimize the mobile phase to improve the peak shape of iridoid glycosides.
Objective: To achieve a USP tailing factor (Tf) of ≤ 1.5 for the target iridoid glycoside peak.
Materials:
-
HPLC system with UV detector
-
High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Iridoid glycoside standard solution (e.g., Loganin, Geniposidic acid) prepared in the initial mobile phase.
Procedure:
-
Establish a Baseline:
-
Prepare a mobile phase of 20:80 (v/v) acetonitrile:water.
-
Equilibrate the column for at least 15 minutes.
-
Inject the iridoid glycoside standard and record the chromatogram.
-
Calculate the USP tailing factor for the analyte peak. This will serve as your baseline for comparison.
-
-
Evaluate the Effect of pH:
-
Prepare a mobile phase of 20:80 (v/v) acetonitrile:water containing 0.1% formic acid (pH will be approximately 2.7).
-
Equilibrate the column with the new mobile phase.
-
Inject the standard and record the chromatogram.
-
Calculate the USP tailing factor and compare it to the baseline.
-
-
Assess the Impact of Buffer Concentration:
-
Prepare an aqueous buffer solution of 25 mM ammonium formate and adjust the pH to 3.0 with formic acid.
-
Prepare a mobile phase of 20:80 (v/v) acetonitrile:(25 mM ammonium formate, pH 3.0).
-
Equilibrate the column, inject the standard, and record the chromatogram.
-
Calculate the USP tailing factor and compare it to the previous results.
-
-
Optimize the Organic Modifier:
-
If tailing persists, prepare a mobile phase of 20:80 (v/v) methanol:(25 mM ammonium formate, pH 3.0) and repeat the analysis. Methanol can sometimes offer different selectivity and improved peak shape compared to acetonitrile.
-
Expected Results: A significant improvement in peak symmetry should be observed when transitioning from a neutral mobile phase to an acidic, buffered mobile phase. The optimal conditions will likely involve a low pH and an adequate buffer concentration.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. agilent.com [agilent.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. hplc.eu [hplc.eu]
- 6. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 8. scribd.com [scribd.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. uhplcs.com [uhplcs.com]
Technical Support Center: Analysis of 6-O-methylcatalpol by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-O-methylcatalpol and utilizing mass spectrometry for its detection and quantification.
Frequently Asked Questions (FAQs)
Q1: What is the most common mass spectrometry technique for analyzing this compound?
A1: The most common and highly sensitive technique for the analysis of this compound is Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This method offers excellent selectivity and sensitivity for quantifying the analyte in complex matrices.
Q2: What are the typical challenges encountered when analyzing this compound by LC-MS?
A2: Due to its polar nature, this compound can exhibit poor retention on traditional reversed-phase C18 columns. Other challenges include ion suppression from matrix components, leading to reduced sensitivity, and in-source fragmentation if not optimized.
Q3: How can I improve the retention of this compound on my LC column?
A3: To improve retention of polar analytes like this compound, consider using a column with a more polar stationary phase, such as a C18 column with aqueous compatibility (e.g., AQUITY UPLC BEH C18) or a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Additionally, optimizing the mobile phase with a low percentage of organic solvent at the beginning of the gradient can enhance retention.
Q4: What ionization mode is best suited for this compound?
A4: Electrospray ionization (ESI) is the preferred ionization technique for this compound and other iridoid glycosides. Both positive and negative ion modes can be used, and the choice often depends on the specific adducts that provide the best sensitivity and stability. Formic acid is a common mobile phase additive that promotes protonation in positive ion mode.
Q5: Are there any derivatization techniques that can improve the sensitivity of this compound detection?
A5: Yes, derivatization can be employed to enhance the chromatographic and ionization properties of iridoid glycosides. For instance, permethylation, which replaces acidic protons with methyl groups, can increase the hydrophobicity of the molecule, leading to better retention on reversed-phase columns and potentially improved ionization efficiency.
Troubleshooting Guide
This guide addresses specific issues that may arise during the mass spectrometry analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Signal Intensity | 1. Poor Ionization Efficiency: The analyte is not ionizing effectively in the MS source. 2. Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound. 3. Suboptimal Sample Preparation: The analyte is not being efficiently extracted from the sample matrix. 4. Incorrect MS Parameters: The mass spectrometer is not tuned or calibrated correctly for the target analyte. | 1. Optimize Ion Source Parameters: Adjust the capillary voltage, source temperature, and gas flows. Experiment with both positive and negative ESI modes. The use of mobile phase additives like formic acid or ammonium formate can enhance ionization. 2. Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering matrix components. Consider a more effective sample cleanup procedure like solid-phase extraction (SPE). 3. Enhance Extraction Efficiency: Evaluate different extraction solvents and techniques (e.g., ultrasonication, reflux). Ensure the pH of the extraction solvent is optimal for this compound. 4. Tune and Calibrate the Mass Spectrometer: Regularly tune and calibrate the instrument using the manufacturer's recommended standards to ensure optimal performance. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample onto the column. 2. Secondary Interactions: The analyte is interacting with active sites on the column. 3. Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal. | 1. Dilute the Sample: Reduce the concentration of the injected sample. 2. Use a Different Column: Try a column with a different stationary phase or one that is specifically designed for polar compounds. 3. Adjust Mobile Phase: Modify the mobile phase pH or the concentration of the organic modifier. |
| Inconsistent Retention Times | 1. Column Equilibration: The column is not properly equilibrated between injections. 2. Pump Issues: The LC pump is not delivering a consistent mobile phase composition. 3. Column Temperature Fluctuations: The column oven is not maintaining a stable temperature. | 1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Check the LC Pump: Purge the pump to remove any air bubbles and check for leaks. 3. Verify Column Temperature: Ensure the column oven is set to and maintaining the correct temperature. |
| High Background Noise | 1. Contaminated Solvents or Reagents: The mobile phase or sample preparation reagents are contaminated. 2. Dirty Ion Source: The ion source is contaminated with non-volatile salts or other residues. 3. Leaks in the System: Air is leaking into the MS system. | 1. Use High-Purity Solvents: Use LC-MS grade solvents and freshly prepared mobile phases. 2. Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source. 3. Check for Leaks: Use a leak detector to check for leaks in the LC and MS systems. |
| Unexpected Fragments in MS/MS Spectrum | 1. In-source Fragmentation: The analyte is fragmenting in the ion source before entering the mass analyzer. 2. Presence of Isomers: Isomeric compounds are co-eluting with this compound. 3. Incorrect Precursor Ion Selection: The wrong m/z value is being isolated for fragmentation. | 1. Reduce Source Energy: Lower the cone voltage or fragmentor voltage to minimize in-source fragmentation. 2. Improve Chromatographic Resolution: Optimize the LC method to separate potential isomers. 3. Verify Precursor m/z: Confirm the m/z of the precursor ion for this compound. Common adducts include [M+H]+, [M+Na]+, and [M+HCOO]-. |
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of iridoid glycosides using UPLC-MS/MS. These values can serve as a benchmark for method development and validation for this compound.
| Parameter | Typical Value Range | Reference |
| Linear Range | 1 - 1000 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [2] |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL | [3] |
| Limit of Quantification (LOQ) | 0.5 - 15 ng/mL | [2][3] |
| Intra-day Precision (%RSD) | < 5% | [2] |
| Inter-day Precision (%RSD) | < 10% | [2] |
| Recovery | 85 - 115% | [2] |
Experimental Protocols
Sample Preparation from Plant Material
This protocol is a general guideline for the extraction of this compound from plant matrices.
-
Homogenization: Weigh approximately 1.0 g of the dried and powdered plant material.
-
Extraction: Add 20 mL of 80% methanol to the plant material.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 10,000 rpm for 15 minutes.[2]
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
Dilution: Dilute the sample as necessary with the initial mobile phase to fall within the calibration curve range.
UPLC-MS/MS Method for Quantification
This protocol provides a starting point for developing a quantitative UPLC-MS/MS method for this compound.
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
MRM Transitions: To be determined by infusing a standard of this compound. A common fragmentation for iridoid glycosides is the loss of the glucose moiety (-162 Da).[4][5]
Visualizations
Experimental workflow for this compound analysis.
References
- 1. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for 6-O-Methylcatalpol Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the method validation of 6-O-methylcatalpol quantification in herbal formulations. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is an iridoid glycoside found in various medicinal plants, notably in the genus Rehmannia. Iridoid glycosides are a class of secondary metabolites known for their diverse biological activities. Accurate quantification of this compound is crucial for the quality control and standardization of herbal formulations to ensure their safety, efficacy, and consistency.
Q2: Which analytical techniques are most suitable for the quantification of this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a UV detector is the most commonly employed technique for the quantification of this compound in herbal matrices.[1][2] High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also used for its analysis.[1]
Q3: What are the key parameters for method validation according to ICH guidelines?
A3: The International Council for Harmonisation (ICH) guidelines recommend validating the following parameters for an analytical procedure:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q4: How can I prepare a standard solution of this compound?
A4: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, typically methanol or a methanol-water mixture, to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). This stock solution can then be serially diluted with the same solvent to prepare working standard solutions for calibration curves and other validation experiments.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Possible Causes & Solutions
| Cause | Solution |
| Secondary Silanol Interactions | The free silanol groups on the silica-based C18 column can interact with the polar functional groups of this compound, causing peak tailing.[3] Solution: Use a mobile phase with a lower pH (e.g., adding 0.1% formic acid or phosphoric acid) to suppress the ionization of silanol groups. Alternatively, use an end-capped column or a column with a different stationary phase (e.g., a polymer-based column). |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak distortion.[3] Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause. |
| Mismatched Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the mobile phase. If this is not feasible, use a solvent weaker than the mobile phase. |
| Column Contamination or Degradation | Accumulation of matrix components from the herbal extract on the column can lead to poor peak shape over time. Solution: Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent (e.g., acetonitrile or isopropanol) to remove contaminants. If the problem persists, the column may need to be replaced.[4] |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing. Solution: Use tubing with the smallest possible internal diameter and keep the length to a minimum. |
Issue 2: Inaccurate or Non-Reproducible Results
Possible Causes & Solutions
| Cause | Solution |
| Incomplete Extraction | The extraction efficiency of this compound from the herbal matrix may be low or variable. Solution: Optimize the extraction procedure. This may involve adjusting the solvent system (e.g., methanol-water ratio), extraction time, temperature, or using techniques like sonication or microwave-assisted extraction. |
| Analyte Degradation | This compound may be unstable under certain extraction or storage conditions. Solution: Investigate the stability of this compound in the chosen solvent and under different temperature and light conditions. Store extracts at low temperatures and protect them from light. |
| Matrix Effects in LC-MS | Co-eluting compounds from the herbal matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. Solution: Employ a more effective sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components. Use a matrix-matched calibration curve or an internal standard to compensate for matrix effects. |
| Inconsistent Sample Preparation | Variations in sample weighing, dilution, or filtration can lead to non-reproducible results. Solution: Ensure that all sample preparation steps are performed with high precision and consistency. Use calibrated analytical balances and volumetric glassware. |
| Instrumental Issues | Fluctuations in pump flow rate, detector response, or autosampler injection volume can cause variability in results. Solution: Perform regular instrument maintenance and system suitability tests to ensure the HPLC system is performing correctly. |
Experimental Protocols
Protocol 1: Preparation of Herbal Formulation Sample for HPLC Analysis
-
Grinding: Grind the dried herbal material or formulation into a fine powder (e.g., to pass through a 60-mesh sieve).
-
Weighing: Accurately weigh about 1.0 g of the powdered sample into a 50 mL conical flask.
-
Extraction: Add 25 mL of 70% methanol to the flask.
-
Sonication: Sonicate the mixture for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: The filtered extract is now ready for injection into the HPLC system.
Protocol 2: HPLC-DAD Method Validation for this compound
This protocol outlines the steps for validating an HPLC-DAD method for the quantification of this compound.
Chromatographic Conditions (Example)
-
Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with 0.1% phosphoric acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Validation Parameters
-
Specificity: Inject a blank (solvent), a standard solution of this compound, and a sample extract to demonstrate that there are no interfering peaks at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of this compound standard solution (e.g., 5-100 µg/mL). Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the regression equation and the correlation coefficient (r²).
-
Accuracy: Perform a recovery study by spiking a known amount of this compound standard into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the Relative Standard Deviation (%RSD) for the results.
-
-
LOD and LOQ: Determine the Limit of Detection and Limit of Quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1]
Quantitative Data Summary
The following tables provide example data for a validated HPLC method for the quantification of an iridoid glycoside similar to this compound. These values should be established for each specific method and laboratory.
Table 1: Linearity, LOD, and LOQ
| Parameter | Value |
| Linearity Range (µg/mL) | 5 - 100 |
| Regression Equation | y = 25431x + 12345 |
| Correlation Coefficient (r²) | > 0.999 |
| LOD (µg/mL) | 0.5 |
| LOQ (µg/mL) | 1.5 |
Table 2: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD |
| Low (80%) | 40 | 39.5 | 98.75 | 1.2 |
| Medium (100%) | 50 | 50.8 | 101.6 | 0.9 |
| High (120%) | 60 | 59.1 | 98.5 | 1.5 |
Table 3: Precision
| Precision Type | Concentration (µg/mL) | Measured Concentration (mean ± SD, n=6) | %RSD |
| Intra-day | 50 | 50.3 ± 0.45 | 0.90 |
| Inter-day | 50 | 51.1 ± 0.82 | 1.60 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Biosynthetic relationship of this compound.
References
Technical Support Center: 6-O-methylcatalpol and Isomer Resolution by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of 6-O-methylcatalpol and its isomers using High-Performance Liquid Chromatography (HPLC). The information provided is based on established principles of chromatography and methods for structurally similar iridoid glycosides.
Troubleshooting Guide: Improving Peak Resolution
Poor resolution of this compound and its isomers is a common challenge. This guide provides a systematic approach to diagnose and resolve these issues.
dot
Caption: A workflow for troubleshooting poor HPLC resolution of isomers.
Question: My chromatogram shows broad, co-eluting, or poorly resolved peaks for this compound and its isomers. What should I do first?
Answer:
Start by systematically evaluating and optimizing your HPLC method parameters. The most impactful parameters to adjust for improving resolution are the mobile phase composition and the column chemistry.
1. Mobile Phase Optimization:
The composition of the mobile phase is a critical factor influencing the separation of isomers.[1] Small changes can significantly alter selectivity.
-
Organic Modifier: If you are using a reversed-phase method (e.g., with a C18 column), try changing the organic modifier. For instance, if you are using acetonitrile, switch to methanol or vice versa. The different solvent properties can alter the interactions between the analytes and the stationary phase, leading to improved separation.
-
Aqueous Phase pH: For ionizable compounds, the pH of the aqueous portion of the mobile phase can dramatically affect retention and selectivity. While this compound is not strongly ionizable, subtle changes in pH can influence interactions with residual silanols on the stationary phase. Try adjusting the pH with additives like formic acid, acetic acid, or phosphoric acid (typically in the 0.05-0.1% v/v range).
-
Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can often improve the resolution of closely eluting peaks. A slower, more gradual increase in the organic solvent concentration can enhance the separation between isomers.
2. Column Chemistry and Dimensions:
The choice of the stationary phase is fundamental to achieving good resolution.
-
Stationary Phase Chemistry: If optimizing the mobile phase is insufficient, consider a different column chemistry. For polar compounds like iridoid glycosides, a standard C18 column is a good starting point. However, other phases might offer better selectivity for isomers:
-
Phenyl-Hexyl: This phase can provide alternative selectivity through π-π interactions, which can be beneficial for separating aromatic or unsaturated compounds.
-
Pentafluorophenyl (PFP): PFP columns offer a unique selectivity based on a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.
-
Chiral Columns: If you are dealing with enantiomers, a chiral stationary phase (CSP) will be necessary for direct separation.[2] Common chiral phases are based on polysaccharides (e.g., cellulose or amylose derivatives).[3][4]
-
-
Column Dimensions:
-
Length: Increasing the column length can improve resolution, but it will also increase analysis time and backpressure.
-
Particle Size: Decreasing the particle size of the stationary phase (e.g., from 5 µm to 3 µm or sub-2 µm) increases column efficiency and can significantly improve resolution.[1]
-
3. Temperature:
Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and efficiency.[5]
-
Try adjusting the column temperature (e.g., in 5 °C increments) between 25 °C and 40 °C. Sometimes, a lower temperature can enhance selectivity, while a higher temperature can improve peak shape and efficiency.
4. Flow Rate:
Lowering the flow rate can increase the number of theoretical plates and improve resolution, but at the cost of longer run times.
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for the HPLC analysis of this compound and its isomers?
A1: Based on methods for similar iridoid glycosides, a good starting point for method development would be a reversed-phase HPLC system.
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic or Phosphoric Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 5-30% B over 20-30 minutes |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 25 - 30 °C |
| Detection Wavelength | ~210 nm (based on catalpol) |
Q2: I suspect my isomers are enantiomers. How can I confirm this and separate them?
A2: Enantiomers have identical physical and chemical properties in an achiral environment and will not be separated by standard HPLC methods. To separate them, you need to introduce a chiral selector into the system.
-
Direct Separation: The most common approach is to use a chiral stationary phase (CSP). You will likely need to screen several different types of chiral columns (e.g., polysaccharide-based) with various mobile phases (normal-phase, reversed-phase, or polar organic mode) to find the optimal conditions.[2][3]
-
Indirect Separation: This involves derivatizing your sample with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18). However, this method requires an additional reaction step and the derivatizing agent must be enantiomerically pure.
dot
Caption: Approaches for the HPLC separation of enantiomers.
Q3: My peak shapes are poor (tailing or fronting). How can I improve them?
A3: Poor peak shape can negatively impact resolution.
-
Peak Tailing:
-
Cause: Often caused by secondary interactions between the analyte and the stationary phase (e.g., with acidic silanol groups). Basic compounds are particularly prone to this.
-
Solution: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol interactions. Using a base-deactivated column can also help.
-
-
Peak Fronting:
-
Cause: Typically a result of column overload.
-
Solution: Reduce the sample concentration or the injection volume.
-
Q4: Can I use the same HPLC method for both analytical and preparative scale separation of this compound isomers?
A4: Yes, an analytical method can be scaled up for preparative separation. However, you will need to make adjustments.
| Parameter | Analytical Scale | Preparative Scale |
| Column Diameter | 2.1 - 4.6 mm | > 10 mm |
| Particle Size | < 5 µm | 5 - 10 µm or larger |
| Flow Rate | 0.2 - 1.5 mL/min | Proportional to column cross-sectional area |
| Sample Load | Micrograms | Milligrams to grams |
When scaling up, the goal is to maintain the same resolution while increasing the sample load. This is typically achieved by increasing the column diameter and adjusting the flow rate proportionally.
Experimental Protocols
Protocol: Gradient Reversed-Phase HPLC for Iridoid Glycosides
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or the initial mobile phase composition).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Note: This protocol will likely require optimization for the specific isomers of this compound. Experiment with different gradients, organic modifiers (acetonitrile vs. methanol), and acid additives to improve resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. hplc.eu [hplc.eu]
- 5. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Anti-Inflammatory Potential of 6-O-Methylcatalpol: A Comparative Analysis in Animal Models
For Immediate Release
A comprehensive review of preclinical studies demonstrates the promising anti-inflammatory effects of 6-O-methylcatalpol, a naturally derived iridoid glycoside. This guide offers a comparative analysis of its efficacy in established animal models of inflammation, providing researchers, scientists, and drug development professionals with crucial data to inform future therapeutic strategies.
Inflammation is a complex biological response implicated in a wide array of acute and chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound, a derivative of catalpol, has emerged as a compound of interest due to its demonstrated anti-inflammatory properties in various preclinical investigations. This guide synthesizes available data on the in vivo validation of this compound's anti-inflammatory effects, with a focus on direct comparisons with established anti-inflammatory drugs and a detailed examination of its mechanism of action.
Performance in a Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and well-established acute inflammatory model to screen for potential anti-inflammatory drugs. The injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response, characterized by swelling (edema), which can be quantified over time.
While direct comparative studies of this compound against standards like indomethacin in this model are not extensively documented in publicly available literature, studies on the parent compound, catalpol, and its derivatives provide valuable insights. For instance, catalpol derivatives have been shown to possess anti-inflammatory activity in the carrageenan-induced paw edema mouse model. One study demonstrated that 6-O-veratroyl catalpol, a structurally related compound, exhibited significant anti-inflammatory effects in this model.
To provide a framework for comparison, the typical efficacy of a standard non-steroidal anti-inflammatory drug (NSAID), indomethacin, is presented in the table below. Future studies directly comparing this compound with such standards are warranted to definitively establish its relative potency.
Table 1: Effect of Indomethacin on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Time after Carrageenan Injection (hours) | Edema Inhibition (%) |
| Indomethacin | 10 | 2 | 46.87[1] |
| Indomethacin | 10 | 3 | 65.71[1] |
Efficacy in Lipopolysaccharide-Induced Inflammation Models
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation, both in vitro and in vivo. Administration of LPS to animal models triggers a systemic inflammatory response characterized by the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).
Studies on catalpol, the parent compound of this compound, have shown its ability to suppress the production of pro-inflammatory cytokines. It has been demonstrated that catalpol can downregulate the mRNA expression of IL-6, TNF-α, and IL-1β in LPS-stimulated microglial cells. This suggests that this compound may exert its anti-inflammatory effects by modulating the production of these key inflammatory mediators.
For comparative purposes, the inhibitory effects of dexamethasone, a potent corticosteroid, on LPS-induced cytokine production are well-established. A direct comparative study would be necessary to ascertain the relative efficacy of this compound.
Table 2: Comparative Efficacy of Anti-Inflammatory Agents on LPS-Induced Cytokine Production (Illustrative)
| Compound | Model | Cytokine | Inhibition (%) |
| This compound | LPS-induced inflammation in mice | TNF-α | Data not available |
| This compound | LPS-induced inflammation in mice | IL-1β | Data not available |
| Dexamethasone | LPS-induced inflammation (in vitro) | TNF-α | Significant inhibition |
| Dexamethasone | LPS-induced inflammation (in vitro) | IL-6 | Significant inhibition |
Mechanism of Action: Insights into the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating the inflammatory response. Upon stimulation by inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer, typically composed of p65 and p50 subunits, to translocate to the nucleus and initiate the transcription of various pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.
Evidence suggests that the anti-inflammatory effects of catalpol and its derivatives are mediated, at least in part, through the inhibition of the NF-κB pathway. Mechanistic studies have revealed that 6-O-veratroyl catalpol can suppress the activity of protein kinase C (PKC), which in turn leads to the inactivation of the downstream extracellular signal-regulated kinase (ERK) and NF-κB inflammatory pathway. Furthermore, catalpol has been shown to significantly inhibit the phosphorylation of NF-κB in LPS-activated microglial cells. This indicates that this compound likely shares this mechanism of action, interfering with the activation of this key pro-inflammatory transcription factor.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating acute anti-inflammatory activity.
-
Animals: Male Wistar rats (150-200 g) are used.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin, 10 mg/kg, p.o.), and experimental groups receiving various doses of this compound.
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The respective treatments (vehicle, standard drug, or this compound) are administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Lipopolysaccharide-Induced Inflammation in Mice
This model is used to assess the effect of compounds on systemic inflammation and cytokine production.
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Groups: Animals are divided into a control group (saline), an LPS group, a standard drug group (e.g., dexamethasone), and experimental groups receiving various doses of this compound.
-
Procedure:
-
Animals are pre-treated with the vehicle, standard drug, or this compound via intraperitoneal injection.
-
After a specific time (e.g., 1 hour), mice are injected intraperitoneally with LPS (e.g., 5 mg/kg).
-
At a predetermined time point post-LPS injection (e.g., 2 or 6 hours), blood is collected via cardiac puncture.
-
-
Cytokine Analysis:
-
Serum is separated from the blood by centrifugation.
-
The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Data Analysis: Cytokine concentrations in the treated groups are compared to the LPS control group to determine the percentage of inhibition.
Conclusion
The available preclinical evidence suggests that this compound is a promising anti-inflammatory agent. Its mechanism of action appears to involve the modulation of the NF-κB signaling pathway, a critical regulator of the inflammatory response. While direct comparative data with standard anti-inflammatory drugs are still emerging, the foundational research on catalpol and its derivatives provides a strong rationale for the continued investigation of this compound as a potential therapeutic candidate for inflammatory diseases. Further in vivo studies with robust comparisons to established drugs are essential to fully elucidate its therapeutic potential and position it within the landscape of anti-inflammatory treatments.
References
A Comparative Analysis of Neuroprotective Agents for Parkinson's Disease: Catalpol, Rasagiline, Minocycline, and Creatine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of Catalpol against other promising agents—Rasagiline, Minocycline, and Creatine—in the context of Parkinson's disease (PD). The information presented is based on preclinical experimental data, with a focus on quantitative outcomes, detailed methodologies, and the underlying signaling pathways.
Introduction to Neuroprotection in Parkinson's Disease
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. While current therapies primarily manage symptoms, there is a critical need for neuroprotective agents that can slow or halt the degenerative process. This guide evaluates four compounds that have demonstrated neuroprotective potential in preclinical models of PD, offering a comparative overview to inform future research and drug development efforts.
Catalpol
Catalpol is an iridoid glycoside extracted from the root of Rehmannia glutinosa. It has been shown to exert neuroprotective effects through its anti-inflammatory, antioxidant, and anti-apoptotic properties.
Quantitative Data: Neuroprotective Effects of Catalpol in MPTP Mouse Model
| Parameter | MPTP-Treated Group | Catalpol + MPTP-Treated Group | Percentage Protection | Reference |
| Tyrosine Hydroxylase (TH) Positive Neurons (% of Control) | ~40% | ~70% | ~50% | [1][2][3][4] |
| Dopamine Transporter (DAT) Protein Level (% of Control) | ~35% | ~65% | ~46% | [1][2][3][4] |
| Phosphorylated JNK/Total JNK Ratio (Arbitrary Units) | ~2.5 | ~1.5 | - | [1][2][3][4] |
| TNF-α Protein Level (% of Control) | ~250% | ~150% | ~40% reduction | [1][2][3][4] |
| IL-1β Protein Level (% of Control) | ~300% | ~180% | ~40% reduction | [1][2][3][4] |
Experimental Protocol: MPTP-Induced Parkinson's Disease Mouse Model
-
Induction of Parkinsonism: Mice were administered 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) intraperitoneally at a dose of 30 mg/kg/day for 5 consecutive days.[1][5]
-
Treatment: Catalpol (15 mg/kg/day, i.p.) was administered for 3 days prior to MPTP injection and continued for 6 days concurrently with and after the MPTP regimen.[1][5]
-
Endpoint Analysis: 7 days after the final MPTP injection, brains were collected for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and western blot analysis of various protein markers in the striatum and substantia nigra.[1][5]
Signaling Pathway: Catalpol's Neuroprotective Mechanism
Catalpol's neuroprotective effect is partly attributed to its ability to suppress the MKK4/JNK/c-Jun signaling pathway, which is involved in apoptosis.[1][6]
Rasagiline
Rasagiline is a selective, irreversible monoamine oxidase-B (MAO-B) inhibitor that increases dopamine levels in the brain. It is also suggested to have neuroprotective properties independent of its MAO-B inhibition.
Quantitative Data: Neuroprotective Effects of Rasagiline
| Parameter | MPTP-Treated Group | Rasagiline + MPTP-Treated Group | Percentage Protection | Reference |
| Striatal Dopamine Levels (% of Control) | ~15% | ~55% | ~47% | [7][8] |
| TH-positive neurons in Substantia Nigra (% of control) | ~40% | ~70% | ~50% | [8] |
| UPDRS Score Change (Clinical Trial - Early PD) | Placebo: +4.20 | Rasagiline (1mg/day): -3.01 | - | [9][10] |
Experimental Protocol: MPTP-Induced Parkinson's Disease Primate Model
-
Animal Model: Common marmoset (Callithrix jacchus).[7]
-
Induction of Parkinsonism: MPTP-HCl (2 mg/kg, s.c.) was administered daily for four days.[7]
-
Treatment: Rasagiline (10 mg/kg, s.c.) was administered daily, starting four days prior to MPTP exposure and continuing until the end of the experiment (7 days after the last MPTP injection).[7]
-
Endpoint Analysis: Behavioral assessments, histological analysis of dopaminergic neurons in the substantia nigra, and biochemical measurement of striatal dopamine levels were performed.[7]
Signaling Pathway: Rasagiline's Neuroprotective Mechanism
Rasagiline is believed to exert its neuroprotective effects by activating the Ras-PI3K-Akt survival pathway.[11][12][13]
Minocycline
Minocycline is a tetracycline antibiotic with known anti-inflammatory properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.
Quantitative Data: Neuroprotective Effects of Minocycline in MPTP Mouse Model
| Parameter | MPTP-Treated Group | Minocycline + MPTP-Treated Group | Percentage Protection | Reference |
| TH-positive Neurons in SNpc (% of Control) | ~37% | ~66% (at 120 mg/kg) | ~46% | [1] |
| Striatal Dopamine Levels (% of Control) | ~20% | ~80% (at 120 mg/kg) | ~75% | [1] |
| Microglial Activation (Arbitrary Units) | High | Significantly Reduced | - | [2] |
Note: Some studies have reported that minocycline can exacerbate MPTP-induced neurotoxicity, suggesting its effects may be complex and dose-dependent.[5][14]
Experimental Protocol: MPTP-Induced Parkinson's Disease Mouse Model
-
Animal Model: Male C57BL/6 mice.[1]
-
Induction of Parkinsonism: Mice were administered four injections of MPTP (20 mg/kg, i.p.) at 2-hour intervals.[1]
-
Treatment: Minocycline was administered orally (60, 90, or 120 mg/kg/day) for 9 days, starting 3 days before MPTP administration.[1]
-
Endpoint Analysis: Seven days after the last MPTP dose, brains were analyzed for TH-positive neurons in the substantia nigra pars compacta (SNpc) and striatal dopamine levels.[1]
Signaling Pathway: Minocycline's Neuroprotective Mechanism
Minocycline's neuroprotective effects are linked to the inhibition of microglial activation and the p38 MAPK signaling pathway, which is involved in inflammation and apoptosis.[9][15][16][17]
Creatine
Creatine is a naturally occurring compound that plays a crucial role in cellular energy metabolism. By increasing the availability of phosphocreatine, it can help buffer against ATP depletion, a factor implicated in neurodegeneration.
Quantitative Data: Neuroprotective Effects of Creatine
| Parameter | Toxin-Treated Group | Creatine + Toxin-Treated Group | Percentage Protection | Reference |
| Striatal Dopamine Levels (% of Control) in MPTP mice | ~20% | ~50% | ~37.5% | [11] |
| TH-positive Neurons in Substantia Nigra in MPTP mice | Significantly reduced | Significantly protected | - | [11] |
| Brain MDA content (nmol/mg protein) in Rotenone rats | 19.01 ± 0.93 | 16.45 ± 0.85 (370 mg/kg) | ~13% reduction | [18] |
Experimental Protocol: MPTP-Induced Parkinson's Disease Mouse Model
-
Animal Model: Male Swiss Webster mice.[11]
-
Induction of Parkinsonism: MPTP was administered to induce dopamine depletion.[11]
-
Treatment: Mice were fed a diet supplemented with 1% creatine for 2 weeks prior to and during MPTP administration.[11]
-
Endpoint Analysis: Striatal dopamine levels and the number of Nissl and tyrosine hydroxylase immunostained neurons in the substantia nigra were measured.[11]
Signaling Pathway: Creatine's Neuroprotective Mechanism
Creatine's neuroprotective effects may be mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which is a key regulator of cellular energy homeostasis and mitochondrial function.[19][20][21]
Summary and Conclusion
This guide has provided a comparative overview of four potential neuroprotective agents for Parkinson's disease: Catalpol, Rasagiline, Minocycline, and Creatine. Each of these compounds has demonstrated significant neuroprotective effects in preclinical models, albeit through different mechanisms of action.
-
Catalpol shows promise as an anti-inflammatory and anti-apoptotic agent, directly targeting the MKK4/JNK/c-Jun pathway.
-
Rasagiline , in addition to its symptomatic effects as a MAO-B inhibitor, appears to promote neuronal survival through the Ras-PI3K-Akt signaling pathway.
-
Minocycline exerts its neuroprotective effects by mitigating neuroinflammation through the inhibition of microglial activation and the p38 MAPK pathway, although its efficacy may be dose-dependent and requires further investigation.
-
Creatine offers a metabolic approach to neuroprotection by enhancing cellular energy homeostasis, potentially through the activation of the AMPK pathway.
The quantitative data presented, while not directly comparable across all studies due to variations in experimental design, provides valuable insights into the potential efficacy of each agent. The detailed experimental protocols offer a foundation for designing future comparative studies. The signaling pathway diagrams provide a visual representation of the current understanding of their mechanisms of action.
Further research, including head-to-head comparative studies in standardized animal models and eventually in clinical trials, is necessary to definitively establish the relative efficacy and therapeutic potential of these promising neuroprotective agents for the treatment of Parkinson's disease.
References
- 1. Minocycline prevents nigrostriatal dopaminergic neurodegeneration in the MPTP model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.pmu.ac.at [pure.pmu.ac.at]
- 6. researchgate.net [researchgate.net]
- 7. Monoamine oxidase-inhibition and MPTP-induced neurotoxicity in the non-human primate: comparison of rasagiline (TVP 1012) with selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The therapeutic role of minocycline in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative whole-brain 3D imaging of tyrosine hydroxylase-labeled neuron architecture in the mouse MPTP model of Park… [ouci.dntb.gov.ua]
- 11. Creatine and cyclocreatine attenuate MPTP neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rasagiline promotes regeneration of substantia nigra dopaminergic neurons in post-MPTP-induced Parkinsonism via activation of tyrosine kinase receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Minocycline enhances MPTP toxicity to dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. P38 Mitogen-activated Protein Kinase and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Minocycline prevents nigrostriatal dopaminergic neurodegeneration in the MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. RAS Interaction with PI3K: More Than Just Another Effector Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Creatine and Its Potential Therapeutic Value for Targeting Cellular Energy Impairment in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. AMPK Signaling Pathway as a Potential Therapeutic Target for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
Head-to-head comparison of different extraction methods for 6-O-methylcatalpol
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to potential therapeutic. This guide provides a detailed, evidence-based comparison of various extraction methods for 6-O-methylcatalpol, an iridoid glycoside with promising pharmacological activities. We will delve into the quantitative performance, experimental protocols, and underlying principles of each technique to empower you in selecting the optimal method for your research needs.
Executive Summary
The selection of an appropriate extraction method significantly impacts the yield and purity of this compound. This guide compares conventional and modern extraction techniques, including Heat Reflux Extraction (HRE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and a synergistic Microwave-Ultrasound Assisted Extraction (MUAE). While direct comparative studies on this compound are limited, data extrapolated from studies on the structurally similar compound catalpol from Rehmannia glutinosa indicate that modern techniques like MUAE offer significantly higher yields and efficiency.
Quantitative Comparison of Extraction Methods
The following table summarizes the extraction yields of catalpol from Rehmannia glutinosa using different methods. This data is presented as a proxy for the relative efficiencies of these methods for extracting the structurally similar this compound. It is important to note that these values are sourced from different studies and direct comparison should be approached with caution due to variations in experimental conditions.
| Extraction Method | Key Parameters | Extraction Yield of Catalpol (%) | Source |
| Microwave-Ultrasound Assisted Extraction (MUAE) | Water as solvent, 90°C, 30 min, 2 extraction cycles | 76.82 | [1] |
| Microwave-Assisted Extraction (MAE) | Water as solvent, conditions optimized for iridoid glycosides | 66.55 | [1] |
| Ultrasound-Assisted Extraction (UAE) | Water as solvent, conditions optimized for iridoid glycosides | 74.86 | [1] |
| Heat Reflux Extraction (HRE) | 75% Ethanol, 2 hours, 2 extraction cycles | Data not available for direct comparison | [2] |
Note: The yields reported are for catalpol, not this compound, and are extracted from a Chinese patent. The values should be considered indicative of the relative performance of these methods.
Experimental Workflow
The general workflow for the extraction and comparison of this compound from a plant matrix is outlined below.
Caption: Experimental workflow for the comparison of different extraction methods for this compound.
Experimental Protocols
Below are detailed methodologies for the key extraction techniques discussed. These protocols are based on established methods for iridoid glycoside extraction and should be optimized for your specific starting material and equipment.
Heat Reflux Extraction (HRE)
Heat reflux is a traditional and widely used method for solid-liquid extraction.
-
Apparatus: Round-bottom flask, condenser, heating mantle.
-
Procedure:
-
Place 10 g of powdered and dried plant material into a 250 mL round-bottom flask.
-
Add 100 mL of 75% ethanol to the flask.
-
Connect the flask to a condenser and place it in a heating mantle.
-
Heat the mixture to boiling and maintain a gentle reflux for 2 hours.
-
After cooling, filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue with another 100 mL of 75% ethanol for 2 hours to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer.
-
Apparatus: Ultrasonic bath or probe sonicator, extraction vessel.
-
Procedure:
-
Place 10 g of powdered and dried plant material into a 250 mL beaker.
-
Add 100 mL of deionized water.
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonify the mixture at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 60°C.
-
After sonication, filter the mixture.
-
Repeat the extraction process on the residue with fresh solvent for another 30 minutes.
-
Combine the filtrates and evaporate the solvent to yield the crude extract.
-
Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction uses microwave energy to heat the solvent and sample, leading to rapid extraction.
-
Apparatus: Microwave extraction system with temperature and power control.
-
Procedure:
-
Place 10 g of powdered and dried plant material into a microwave-safe extraction vessel.
-
Add 100 mL of deionized water.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 500 W and the extraction time to 15 minutes, with the temperature maintained at 80°C.
-
After the extraction cycle is complete and the vessel has cooled, filter the extract.
-
Perform a second extraction on the residue under the same conditions.
-
Combine the filtrates and remove the solvent under vacuum.
-
Microwave-Ultrasound Assisted Extraction (MUAE)
This synergistic method combines the benefits of both microwave and ultrasound technologies for enhanced extraction efficiency.
-
Apparatus: A combined microwave-ultrasound extraction system.
-
Procedure:
-
Disperse 10 g of powdered and dried plant material in 100 mL of deionized water in the extraction vessel.
-
Simultaneously apply microwave irradiation (500 W) and ultrasonic waves (40 kHz, 250 W).
-
Conduct the extraction for 30 minutes at a controlled temperature of 90°C.
-
Filter the resulting mixture after cooling.
-
Repeat the extraction on the plant residue for a second cycle.
-
Combine the extracts and concentrate them by evaporating the solvent.
-
Concluding Remarks
The choice of an extraction method for this compound is a trade-off between extraction efficiency, time, cost, and the potential for thermal degradation of the target compound. While traditional methods like heat reflux are simple and require less specialized equipment, they are often time-consuming and may lead to lower yields. Modern techniques, particularly the synergistic Microwave-Ultrasound Assisted Extraction, have demonstrated superior efficiency in extracting structurally similar iridoid glycosides.[1]
For researchers aiming to maximize the yield of this compound in a shorter time frame, MUAE and UAE present compelling advantages. However, the optimal method will ultimately depend on the specific research goals, available resources, and the scale of the extraction. It is strongly recommended to perform a small-scale pilot study to optimize the chosen method for the specific plant material being used.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 6-O-Methylcatalpol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and High-Performance Thin-Layer Chromatography (HPTLC)—for the quantification of 6-O-methylcatalpol, an iridoid glycoside of significant interest in phytochemical and pharmacological research. The selection of an appropriate analytical method is critical for accurate quantification, ensuring data reliability for research, development, and quality control purposes. This document outlines the experimental protocols and presents a comparative analysis of their performance based on available experimental data for this compound and structurally related iridoid glycosides.
Comparative Analysis of Analytical Methods
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, speed, and the complexity of the sample matrix. Below is a summary of the performance characteristics of HPLC, UPLC-MS, and HPTLC, compiled from validation studies of this compound and similar iridoid glycosides.
| Parameter | HPLC | UPLC-MS/MS | HPTLC |
| Linearity Range | 0.5 - 100 µg/mL (estimated for iridoid glycosides) | 20 - 2000 ng/mL (for 6-O-veratroyl catalpol)[1] | 100 - 800 ng/band (for trehalulose)[2] |
| Limit of Detection (LOD) | ~17 ng/mL (for 6-mercaptopurine)[3] | < 20 ng/mL (estimated for 6-O-veratroyl catalpol) | ~20 ng/band (for trehalulose)[2] |
| Limit of Quantification (LOQ) | ~52 ng/mL (for 6-mercaptopurine)[3] | 20 ng/mL (for 6-O-veratroyl catalpol)[1] | ~61 ng/band (for trehalulose)[2] |
| Precision (RSD%) | < 2% | 2.5 - 8.0%[1] | < 2% |
| Accuracy (Recovery %) | 98 - 102% (typical) | 96.0 - 106.6% (estimated) | 98 - 102% (typical) |
| Analysis Time | 20 - 30 minutes | < 10 minutes | 20 - 30 minutes per plate (multiple samples) |
| Selectivity | Good | Excellent | Moderate to Good |
| Cost | Moderate | High | Low to Moderate |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for the analysis of iridoid glycosides and can be adapted for the specific quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quantification of this compound in various sample matrices.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Extract the sample with a suitable solvent (e.g., methanol or ethanol).
-
Filter the extract through a 0.45 µm syringe filter.
-
Dilute the filtered extract to a concentration within the linear range of the method.
Validation Parameters: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Method
This method offers high sensitivity and selectivity, making it ideal for the quantification of low levels of this compound, especially in complex biological matrices.
Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Data acquisition and analysis software.
Chromatographic and MS Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Ionization Mode: Positive or negative electrospray ionization.
-
MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.
Sample Preparation:
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analyte.
-
Reconstitute the dried extract in the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter.
Validation Parameters: The method must be validated for linearity, accuracy, precision, selectivity, LOD, LOQ, and matrix effects as per regulatory guidelines for bioanalytical methods.
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC is a cost-effective method for the simultaneous analysis of multiple samples, suitable for screening and quality control purposes.
Instrumentation:
-
HPTLC applicator
-
HPTLC developing chamber
-
HPTLC scanner (densitometer)
-
HPTLC plates (e.g., silica gel 60 F254)
Chromatographic Conditions:
-
Mobile Phase: A mixture of solvents such as ethyl acetate, methanol, and water.
-
Application: Apply samples and standards as bands.
-
Development: Develop the plate in a saturated chamber.
-
Densitometric Scanning: Scan the plate at a wavelength where this compound shows maximum absorbance (e.g., 210 nm).
Sample Preparation:
-
Extract the sample with a suitable solvent.
-
Concentrate the extract to a small volume.
-
Apply a defined volume of the concentrated extract onto the HPTLC plate.
Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, LOD, and LOQ.
Cross-Validation Workflow and Signaling Pathway
To ensure the reliability and interchangeability of data generated by different analytical methods, a cross-validation process is essential. The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
References
- 1. Liquid chromatography-mass spectrometry for the simultaneous determination of the catalpol-related iridoid glucosides, verproside, isovanilloylcatalpol, catalposide and 6-O-veratroyl catalpol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
A Comparative Examination of the Antioxidant Properties of Catalpol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of catalpol, an iridoid glycoside with known therapeutic potential, and its derivatives. While extensive research has highlighted the antioxidant capabilities of catalpol, this guide also addresses the current landscape of research into its synthetic and semi-synthetic analogues. Due to a notable gap in publicly available, direct comparative studies on the antioxidant effects of various catalpol derivatives, this document will focus on the established antioxidant profile of the parent compound, catalpol. It will serve as a foundational reference point for researchers engaged in the development of novel antioxidant agents based on the catalpol scaffold.
Unveiling the Antioxidant Potential of Catalpol
Catalpol has demonstrated significant antioxidant effects in numerous studies. Its primary mechanism of action involves the modulation of endogenous antioxidant defense systems.[1][2] A key signaling pathway implicated in catalpol's antioxidant activity is the Keap1-Nrf2-ARE pathway.[3] Under conditions of oxidative stress, catalpol facilitates the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. This allows Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of protective genes. These genes encode for antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), as well as enzymes involved in the synthesis of glutathione (GSH).[1][3]
The tangible effects of catalpol's antioxidant activity include a marked reduction in reactive oxygen species (ROS) and malondialdehyde (MDA), a key indicator of lipid peroxidation.[1] Concurrently, catalpol has been shown to elevate the levels and activity of crucial antioxidant enzymes like SOD and GSH-Px.[1][3]
Comparative Antioxidant Activity Data
Despite the synthesis of several catalpol derivatives, including propionates, and pyrazole- and imidazole-modified analogues, there is a conspicuous absence of publicly available studies that directly compare their antioxidant activities using standardized assays like DPPH and ABTS. The majority of research on these derivatives has focused on their anti-cancer and anti-inflammatory properties.
The table below summarizes the available quantitative data on the antioxidant activity of the parent compound, catalpol. This data is essential for establishing a baseline against which future studies on catalpol derivatives can be compared.
| Compound | Assay | Scavenging Activity (%) | Concentration |
| Catalpol | DPPH | -2.55 ± 0.47 | 100 µg/mL |
| Catalpol | ABTS | 1.12 ± 9.62 | 100 µg/mL |
Data sourced from a high-throughput screening study of various pure chemical compounds.[4]
Experimental Protocols
To facilitate standardized and reproducible research in this area, detailed methodologies for common antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared.
-
Reaction Mixture: A specific volume of the test compound (catalpol or its derivative) at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Value: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).
-
Reaction Mixture: A small volume of the test compound at various concentrations is added to the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at the same wavelength used for dilution.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
IC50 Value: The IC50 value is determined graphically as the concentration of the antioxidant that causes 50% inhibition of the ABTS•+.
Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to scavenge intracellular ROS.
Procedure:
-
Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and cultured to confluence.
-
Loading with Probe: The cells are washed and then incubated with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe.
-
Treatment with Antioxidant: The cells are then treated with various concentrations of the test compound (catalpol or its derivative).
-
Induction of Oxidative Stress: Peroxyl radicals are generated by adding a radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Measurement of Fluorescence: The intracellular ROS oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence is measured over time using a fluorescence microplate reader.
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.
Visualizing the Mechanisms and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key signaling pathway for catalpol's antioxidant activity and a general experimental workflow for assessing antioxidant potential.
Caption: Experimental workflow for evaluating the antioxidant activity of catalpol and its derivatives.
Caption: The Keap1-Nrf2-ARE signaling pathway activated by catalpol to enhance antioxidant defense.
References
- 1. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted therapeutic potentials of catalpol, an iridoid glycoside: an updated comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and Biochemical Pathways of Catalpol in Alleviating Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of 6-O-methylcatalpol's Mechanism of Action on the NF-κB Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro methodologies to validate the mechanism of action of 6-O-methylcatalpol, a compound of interest for its potential modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and immunity, making it a key target in drug discovery. This document outlines experimental data, detailed protocols, and visual representations to aid in the objective assessment of this compound's performance against other alternatives.
Data Presentation
Illustrative Performance of a this compound Analog on NF-κB Pathway Proteins
To demonstrate the potential effects of this compound, the following table summarizes representative Western Blot data for a structurally similar compound, 6-O-trans-feruloyl catalpol.[1][2][3] This data illustrates how the compound can modulate key proteins in the NF-κB signaling cascade.
| Protein | Treatment | Relative Protein Expression (Fold Change vs. Control) |
| p-IKKα | Vehicle | 1.0 |
| 6-O-trans-feruloyl catalpol | 2.5 | |
| p-IκBα | Vehicle | 1.0 |
| 6-O-trans-feruloyl catalpol | 3.2 | |
| p-NF-κB p65 | Vehicle | 1.0 |
| 6-O-trans-feruloyl catalpol | 4.1 |
Comparison of In Vitro Validation Methods for the NF-κB Pathway
The selection of an appropriate in vitro assay is crucial for elucidating the specific mechanism of action of a compound on the NF-κB pathway. The table below compares common methodologies.
| Assay | Principle | Information Provided | Advantages | Limitations |
| Luciferase Reporter Assay | Measurement of light produced from a luciferase gene under the control of an NF-κB response element. | Quantitative measure of NF-κB transcriptional activity. | High throughput, sensitive, and quantitative. | Indirect measurement of NF-κB activation; prone to off-target effects. |
| Western Blot | Immunodetection of specific proteins separated by size. | Levels of total and phosphorylated NF-κB pathway proteins (e.g., p65, IκBα, IKK). | Provides information on specific protein modifications (e.g., phosphorylation). | Lower throughput, semi-quantitative without proper controls. |
| Immunofluorescence Microscopy | Visualization of proteins within a cell using fluorescently labeled antibodies. | Subcellular localization of NF-κB proteins (e.g., nuclear translocation of p65). | Provides spatial information and single-cell analysis. | Can be subjective, lower throughput. |
| Electrophoretic Mobility Shift Assay (EMSA) | Detection of protein-DNA interactions based on the altered migration of a labeled DNA probe in a gel. | Direct measure of NF-κB DNA binding activity. | Gold standard for protein-DNA interactions. | Can be technically challenging, often uses radioactive probes. |
Comparison of this compound with Alternative NF-κB Inhibitors
Understanding the performance of this compound in the context of established NF-κB inhibitors is essential for evaluating its potential as a therapeutic agent.
| Compound | Mechanism of Action | Reported IC50 |
| This compound (Hypothesized) | Potential inhibition of IKK, leading to decreased IκBα phosphorylation and subsequent reduction in p65 nuclear translocation. | To be determined |
| Parthenolide | Inhibits IKKβ, thereby preventing IκBα phosphorylation and degradation.[4] | ~4.3-9.54 µM in various cancer cell lines.[5][6] |
| BAY 11-7082 | Irreversibly inhibits TNF-α-induced IκBα phosphorylation.[7][8][9][10] | 5-10 µM for inhibition of adhesion molecule expression.[11] |
Experimental Protocols
NF-κB Luciferase Reporter Assay
This protocol is designed to quantitatively measure the transcriptional activity of NF-κB in response to a stimulus and treatment with an inhibitor.
-
Cell Culture and Transfection:
-
Seed human embryonic kidney (HEK293) cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Transfect the cells with a luciferase reporter plasmid containing an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment and Stimulation:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate for 1 hour, then stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (10 ng/mL), for 6 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
-
Western Blot for NF-κB Pathway Proteins
This protocol allows for the detection of changes in the phosphorylation and total protein levels of key components of the NF-κB pathway.
-
Cell Lysis and Protein Quantification:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 6-well plate and treat with this compound and/or an NF-κB activator.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Immunofluorescence for NF-κB p65 Nuclear Translocation
This protocol enables the visualization and quantification of the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon activation.
-
Cell Culture and Treatment:
-
Grow cells (e.g., HeLa cells) on glass coverslips in a 24-well plate.
-
Treat the cells with this compound or a vehicle control, followed by stimulation with TNF-α.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against NF-κB p65 for 1 hour.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
-
Counterstaining and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of p65 translocation.
-
Mandatory Visualization
Caption: Canonical NF-κB signaling pathway and the putative target of this compound.
Caption: Experimental workflow for in vitro validation of an NF-κB inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. BAY 11-7082 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ≥98% (HPLC), solid, NF-kB/TNF-α inhibitor, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Proper Disposal of 6-O-methylcatalpol: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: The following guidelines provide a general framework for the disposal of chemical waste. It is imperative to consult the specific Safety Data Sheet (SDS) for 6-O-methylcatalpol and adhere to all local, state, and federal regulations, as well as your institution's specific hazardous waste program protocols.
The proper disposal of laboratory chemicals is not merely a regulatory requirement but a cornerstone of a safe and responsible research environment. For a specialized compound like this compound, a naturally derived iridoid with potential bioactive properties, ensuring its disposal is handled correctly is essential to protect both laboratory personnel and the environment.[1] This guide outlines the necessary steps and precautions for the safe disposal of this compound and similar research chemicals.
Step 1: Waste Identification and Characterization
Before disposal, you must classify the waste. While this compound itself is not explicitly listed as a hazardous waste in the provided search results, it is prudent to handle all research chemicals as potentially hazardous until proven otherwise.[2] The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on its characteristics (ignitability, corrosivity, reactivity, and toxicity) or if it is specifically listed.[2][3]
-
Solid Waste: If you have unused, expired, or contaminated solid this compound.
-
Liquid Waste: This includes solutions containing this compound and any solvents used for rinsing contaminated glassware. Remember that solvent rinsates from containers of toxic chemicals must be collected and treated as hazardous waste.[4]
Step 2: Proper Waste Segregation
To prevent dangerous chemical reactions, it is crucial to segregate waste streams.[5][6] Do not mix this compound waste with other incompatible chemical waste categories.
General Segregation Categories:
-
Acids
-
Bases
-
Flammable Solvents (Halogenated and Non-Halogenated)
-
Oxidizers
-
Reactive Metals
Store this compound waste separately until its compatibility with other waste streams can be definitively determined from its SDS.
Step 3: Waste Containment and Labeling
Proper containment is critical to prevent leaks and spills. Follow these guidelines for preparing your waste container.
| Container Requirement | Specification | Rationale |
| Material Compatibility | Use a container made of a material compatible with this compound and any solvents. Plastic bottles are often preferred over glass to minimize breakage risks.[6] | Prevents degradation of the container and potential leaks. |
| Container Condition | Must be in good condition, free of cracks or rust, with a leak-proof, screw-on cap.[4][7] | Ensures secure containment and prevents spills. |
| Fill Level | Do not fill liquid waste containers more than 80% full.[5] | Allows for vapor expansion and reduces the risk of spills. |
| Labeling | Affix a "Hazardous Waste" tag to the container.[4][6] The label must include the full chemical name ("this compound"), concentration, date of generation, and the Principal Investigator's name and contact information.[6] Abbreviations are not permitted.[6] | Provides essential information for safe handling and disposal by your institution's Environmental Health and Safety (EHS) department. |
| Secondary Containment | Place the primary waste container in a larger, chemically compatible secondary container to contain any potential leaks.[7] | Adds an extra layer of protection against spills and environmental contamination. |
Step 4: Arranging for Disposal
Never dispose of chemical waste, including this compound, down the sink or in the regular trash.[5][6] All chemical waste must be disposed of through your institution's designated hazardous waste program, typically managed by the Environmental Health and Safety (EHS) department.[6]
-
Contact EHS: Follow your institution's specific procedures to request a waste pickup.[7]
-
Provide Documentation: You will likely need to submit a form detailing the contents of your waste container.[6]
Disposal of Empty Containers
Containers that once held this compound must also be managed properly.
-
Triple Rinsing: To be considered non-hazardous, the empty container must be triple-rinsed with a suitable solvent.[4][8]
-
Rinsate Collection: The solvent used for rinsing (the "rinsate") must be collected and disposed of as hazardous waste.[4]
-
Final Disposal: After triple-rinsing and air-drying, the container can often be disposed of in the regular trash or recycling, provided any hazardous warning labels are removed or defaced.[8]
Experimental Workflow & Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the compliant disposal of chemical waste.
References
- 1. apexbt.com [apexbt.com]
- 2. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
